GNE-4997
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C25H27F2N5O3S |
|---|---|
分子量 |
515.6 g/mol |
IUPAC名 |
(4aS,5aR)-N-[1-[(S)-[(2S)-1,1-dioxothian-2-yl]-phenylmethyl]pyrazol-4-yl]-5,5-difluoro-5a-methyl-1,4,4a,6-tetrahydrocyclopropa[f]indazole-3-carboxamide |
InChI |
InChI=1S/C25H27F2N5O3S/c1-24-12-18-17(11-20(24)25(24,26)27)21(31-30-18)23(33)29-16-13-28-32(14-16)22(15-7-3-2-4-8-15)19-9-5-6-10-36(19,34)35/h2-4,7-8,13-14,19-20,22H,5-6,9-12H2,1H3,(H,29,33)(H,30,31)/t19-,20-,22-,24+/m0/s1 |
InChIキー |
JNRFIKALOWSUBG-CGCKEFBRSA-N |
異性体SMILES |
C[C@@]12CC3=C(C[C@@H]1C2(F)F)C(=NN3)C(=O)NC4=CN(N=C4)[C@H]([C@@H]5CCCCS5(=O)=O)C6=CC=CC=C6 |
正規SMILES |
CC12CC3=C(CC1C2(F)F)C(=NN3)C(=O)NC4=CN(N=C4)C(C5CCCCS5(=O)=O)C6=CC=CC=C6 |
製品の起源 |
United States |
Foundational & Exploratory
GNE-4997: A Technical Guide to its Mechanism of Action as a Potent and Selective ITK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of GNE-4997, a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK). The information is compiled from publicly available scientific resources and is intended to support research and drug development efforts in immunology and oncology.
Core Mechanism of Action
This compound is a small molecule inhibitor that targets Interleukin-2-inducible T-cell kinase (ITK), a member of the Tec family of non-receptor tyrosine kinases.[1] ITK is a crucial component of the T-cell receptor (TCR) signaling pathway, playing a significant role in T-cell activation, differentiation, and the production of cytokines.[1] Specifically, ITK is involved in the phosphorylation and activation of Phospholipase C-gamma 1 (PLCγ1), which in turn leads to the generation of second messengers and the mobilization of intracellular calcium, key events for T-cell activation.[1]
By potently and selectively inhibiting the kinase activity of ITK, this compound effectively blocks this signaling cascade. This disruption of TCR signaling ultimately leads to the modulation of T-cell effector functions. A primary consequence of ITK inhibition is the impairment of T helper 2 (Th2) cell function, which is implicated in allergic and inflammatory responses.[1]
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Description | Reference |
| Ki (ITK) | 0.09 nM | Inhibitory constant against the ITK enzyme, indicating high-affinity binding. | [1][2][3][4] |
| IC50 (PLC-γ phosphorylation) | 4 nM | Half-maximal inhibitory concentration for the phosphorylation of PLC-γ in Jurkat cells, demonstrating cellular activity. | [1][2] |
Note: Further quantitative data from a comprehensive kinase selectivity panel was not publicly available in the searched resources.
Signaling Pathway
The following diagram illustrates the role of ITK in the T-cell receptor signaling pathway and the point of intervention for this compound.
Caption: ITK signaling cascade downstream of the TCR and the inhibitory action of this compound.
Experimental Protocols
While detailed, step-by-step protocols are proprietary and not fully available in the public domain, this section outlines the methodologies for the key experiments cited in the characterization of this compound.
ITK Enzymatic Assay (Ki Determination)
The inhibitory constant (Ki) of this compound against the ITK enzyme was likely determined using a biochemical assay. A common approach for this is a fluorescence-based assay or a radiometric assay.
Conceptual Workflow:
Caption: A generalized workflow for determining the Ki of this compound against ITK.
Methodology Outline:
-
Reagents: Recombinant human ITK enzyme, a suitable peptide substrate, ATP (often radiolabeled, e.g., [γ-³²P]ATP, or coupled to a fluorescent readout system), and this compound at various concentrations.
-
Reaction: The ITK enzyme is incubated with the substrate and ATP in a buffer solution in the presence of varying concentrations of this compound.
-
Detection: The amount of phosphorylated substrate is quantified. In a radiometric assay, this involves capturing the radiolabeled phosphate on the substrate. In a fluorescence-based assay, this might involve detecting a change in fluorescence polarization or using a phospho-specific antibody.
-
Analysis: The rate of substrate phosphorylation at each inhibitor concentration is determined. These data are then used to calculate the IC₅₀, which can be converted to the Ki using the Cheng-Prusoff equation, taking into account the ATP concentration.
Cellular Assay: PLC-γ Phosphorylation in Jurkat Cells
The cellular potency of this compound was assessed by measuring its ability to inhibit the phosphorylation of PLC-γ in a relevant cell line, such as Jurkat T-cells.
Methodology Outline:
-
Cell Culture: Jurkat T-cells are cultured under standard conditions.
-
Compound Treatment: The cells are pre-incubated with various concentrations of this compound.
-
TCR Stimulation: The T-cell receptor is stimulated, for example, by using anti-CD3 antibodies, to activate the upstream signaling cascade leading to ITK activation.
-
Cell Lysis: After a short stimulation period, the cells are lysed to release the intracellular proteins.
-
Detection of Phospho-PLC-γ: The level of phosphorylated PLC-γ in the cell lysates is quantified. This is typically done using methods such as:
-
Western Blotting: Using a primary antibody specific for the phosphorylated form of PLC-γ.
-
ELISA: A sandwich or direct ELISA format with a phospho-specific antibody.
-
Flow Cytometry (Phosflow): Intracellular staining with a fluorescently labeled phospho-specific antibody.
-
-
Data Analysis: The levels of phospho-PLC-γ at different this compound concentrations are normalized to a control (e.g., total PLC-γ or a housekeeping protein). An IC₅₀ value is then determined by fitting the dose-response curve.
In Vivo Studies and Pharmacodynamics
While specific pharmacokinetic and in vivo efficacy data for this compound were not detailed in the available resources, the primary literature indicates that optimized analogues from the same chemical series demonstrated in vivo activity. These analogues were shown to reduce the production of IL-2 and IL-13 in mice following oral or intraperitoneal administration.[2] This suggests that the chemical scaffold of this compound is capable of achieving sufficient exposure and target engagement in a whole-animal model to produce a pharmacodynamic effect consistent with ITK inhibition.
Conclusion
This compound is a highly potent and selective inhibitor of ITK with demonstrated cellular activity. Its mechanism of action, through the blockade of the TCR-ITK-PLCγ signaling axis, makes it a valuable tool for studying T-cell biology and a potential therapeutic candidate for diseases driven by aberrant Th2-cell responses. Further investigation into its broader kinase selectivity, in vivo efficacy, and safety profile will be critical for its continued development.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors. Part II. Second-Generation Analogues with Enhanced Potency, Selectivity, and Pharmacodynamic Modulation in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | ITK inhibitor | Probechem Biochemicals [probechem.com]
GNE-4997: A Technical Guide to a Potent and Selective ITK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of GNE-4997, a potent and selective small-molecule inhibitor of Interleukin-2-inducible T-cell kinase (ITK). ITK is a critical non-receptor tyrosine kinase that plays a central role in T-cell receptor (TCR) signaling pathways, making it a key therapeutic target for a range of autoimmune and inflammatory diseases.
Introduction to ITK and its Role in T-Cell Signaling
Interleukin-2-inducible T-cell kinase (ITK) is a member of the Tec family of kinases, predominantly expressed in T-cells and natural killer (NK) cells. Upon TCR engagement, a signaling cascade is initiated that leads to T-cell activation, proliferation, and cytokine release. ITK acts as a crucial signal amplifier downstream of the TCR. Its activation is dependent on upstream kinases like LCK and the formation of a complex with adaptor proteins, leading to the phosphorylation of Phospholipase C-gamma 1 (PLC-γ1). Activated PLC-γ1 generates secondary messengers that ultimately drive T-cell effector functions. Given its pivotal role, inhibiting ITK offers a targeted approach to modulate T-cell activity in disease states.
This compound: Overview and Mechanism of Action
This compound is a second-generation tetrahydroindazole-based ITK inhibitor developed for enhanced potency and selectivity.[1] It potently and selectively binds to the ATP-binding site of ITK, preventing the phosphorylation of its downstream substrates. The primary mechanism of action involves the direct inhibition of ITK's kinase activity, which in turn blocks the phosphorylation of PLC-γ1.[2] This blockade prevents the subsequent mobilization of intracellular calcium and activation of transcription factors required for T-cell activation and cytokine production.
An X-ray co-crystal structure reveals that this compound anchors into the hinge region of the ITK kinase domain.[3] Key interactions include hydrogen bonds from the pyrazole ring to the backbone amide of Met438 and the carbonyl of Glu436, effectively occupying the ATP-binding pocket.[3]
Quantitative Data
This compound demonstrates exceptional potency in both biochemical and cellular assays. Its development focused on improving kinase selectivity and reducing off-target effects, which was achieved by replacing a basic dimethylamino side chain present in earlier analogs with a cyclic sulfone.[3]
Table 1: In Vitro Potency and Cellular Activity of this compound
| Assay Type | Parameter | Value | Reference |
| Biochemical Kinase Assay | Ki (ITK) | 0.09 nM | [1][2][4] |
| Cellular Assay (Jurkat T-cells) | IC50 (p-PLC-γ1) | 4 nM | [1][2] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1705602-02-3 | [5][6] |
| Molecular Formula | C25H27F2N5O3S | [5][6] |
| Molecular Weight | 515.58 g/mol | [5][6] |
| Aqueous Solubility | 3.9 µM | [3] |
Kinase Selectivity
A key objective in the development of this compound was to achieve high selectivity for ITK over other kinases, thereby minimizing potential off-target toxicities. This was addressed by modifying the solvent-exposed region of the molecule to reduce basicity, a property correlated with off-target antiproliferative effects.[2] While a specific kinase panel for this compound is not publicly available, its predecessor, GNE-9822, was shown to be highly selective. This compound was designed to retain this favorable selectivity profile.[3]
Table 3: Selectivity Profile of Predecessor Compound (GNE-9822)
| Assay Condition | Number of Kinases Tested | Kinases with >70% Inhibition | Reference |
| 0.1 µM GNE-9822 | 286 | 6 | [3] |
Experimental Protocols
The characterization of this compound involves standard biochemical and cellular assays to determine its potency and mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | ITK inhibitor | Probechem Biochemicals [probechem.com]
- 5. medkoo.com [medkoo.com]
- 6. adooq.com [adooq.com]
GNE-4997: A Potent and Selective ITK Inhibitor for T-Cell Mediated Diseases
An In-Depth Technical Guide on the Discovery, Synthesis, and Mechanism of Action of GNE-4997
This whitepaper provides a comprehensive technical overview of this compound, a highly potent and selective inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK). Developed for researchers, scientists, and professionals in the field of drug development, this document details the discovery, synthesis, and biological evaluation of this compound, positioning it as a significant tool for investigating T-cell signaling and a potential therapeutic agent for T-cell mediated inflammatory diseases.
Introduction to this compound and its Target: ITK
This compound is a small molecule inhibitor that targets Interleukin-2 Inducible T-cell Kinase (ITK), a non-receptor tyrosine kinase belonging to the Tec family of kinases.[1] ITK is a crucial component of the T-cell receptor (TCR) signaling pathway. Upon TCR activation, ITK is activated and subsequently phosphorylates and activates Phospholipase C-γ1 (PLC-γ1). This action leads to the generation of second messengers, inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger an increase in intracellular calcium levels and the activation of Protein Kinase C (PKC), respectively. These events are pivotal for T-cell activation, proliferation, and cytokine production. Given its central role in T-cell function, ITK has emerged as a promising therapeutic target for a range of autoimmune and inflammatory conditions, including asthma and rheumatoid arthritis.
Discovery and Development of this compound
The discovery of this compound was the result of a structure-based drug design program aimed at identifying potent and selective ITK inhibitors. A key publication by Burch et al. in the Journal of Medicinal Chemistry in 2015 details the optimization of a tetrahydroindazole scaffold, leading to the identification of this compound. A significant aspect of its development was the successful reduction of off-target effects and cytotoxicity by modulating the basicity of solubilizing elements within the molecule.
Quantitative Biological Data
The following tables summarize the key in vitro and cellular potency data for this compound.
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Value | Description | Reference |
| Ki (ITK) | 0.09 nM | Inhibitory constant against the isolated ITK enzyme, indicating high-affinity binding. | [1] |
| IC50 (PLC-γ phosphorylation) | 4 nM | Half-maximal inhibitory concentration for the phosphorylation of PLC-γ in Jurkat T-cells, demonstrating potent cellular activity. | [1][2] |
ITK Signaling Pathway and Mechanism of Action of this compound
This compound exerts its inhibitory effect by binding to the ATP-binding pocket of the ITK kinase domain. This binding event prevents the phosphorylation and activation of ITK's downstream substrate, PLC-γ1, thereby blocking the TCR signaling cascade. The diagram below illustrates the ITK signaling pathway and the point of intervention by this compound.
Caption: ITK Signaling Pathway and this compound Inhibition.
Synthesis of this compound
While the specific, step-by-step experimental details from the primary literature are not publicly available, a plausible synthetic route for this compound can be conceptualized based on its chemical structure (C25H27F2N5O3S). The synthesis would likely involve a multi-step process culminating in the coupling of the substituted pyrazole core with the tetrahydroindazole moiety.
The following diagram outlines a logical workflow for the synthesis of this compound.
Caption: Conceptual Synthesis Workflow for this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are provided in the primary literature (Burch JD, et al. J Med Chem. 2015 May 14;58(9):3806-16). The following are generalized methodologies typical for the characterization of such a kinase inhibitor.
General Synthetic Chemistry Procedures
-
Reactions: All reactions would be carried out under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents.
-
Purification: Reaction products would be purified using standard techniques such as flash column chromatography on silica gel, preparative thin-layer chromatography (TLC), or high-performance liquid chromatography (HPLC).
-
Characterization: The structure and purity of the synthesized compounds would be confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and HPLC analysis.
ITK Enzyme Inhibition Assay (Ki Determination)
-
Principle: A biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, would be used to measure the inhibition of ITK kinase activity.
-
Procedure:
-
Recombinant human ITK enzyme is incubated with a fluorescently labeled peptide substrate and ATP in a buffer solution.
-
This compound at varying concentrations is added to the reaction mixture.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified by measuring the FRET signal.
-
The Ki is calculated from the IC50 values obtained from the dose-response curves.
-
Cellular Assay for PLC-γ Phosphorylation
-
Cell Line: Jurkat T-cells, a human T-lymphocyte cell line, are commonly used for this assay.
-
Procedure:
-
Jurkat cells are pre-incubated with various concentrations of this compound.
-
T-cell receptor signaling is stimulated using an anti-CD3 antibody.
-
Cells are lysed, and the protein concentration is determined.
-
The level of phosphorylated PLC-γ1 is measured using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or Western blotting with a phospho-specific antibody.
-
The IC50 value is determined from the concentration-response curve.
-
Conclusion
This compound is a potent and selective ITK inhibitor with excellent cellular activity. Its discovery and characterization provide a valuable chemical probe for studying ITK signaling in T-cells and a promising starting point for the development of novel therapeutics for T-cell driven autoimmune and inflammatory diseases. The data and methodologies presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this area.
References
Unveiling the Biological Targets of GNE-4997: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-4997 has emerged as a potent and selective small molecule inhibitor with significant potential in modulating immune responses. This technical guide provides an in-depth overview of the biological targets of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action. The information compiled herein is intended to support further research and development efforts in the fields of immunology and oncology.
Primary Biological Target: Interleukin-2-inducible T-cell Kinase (ITK)
The principal biological target of this compound is Interleukin-2-inducible T-cell kinase (ITK), a non-receptor tyrosine kinase belonging to the Tec family.[1] ITK plays a critical role in T-cell receptor (TCR) signaling, making it an attractive target for therapeutic intervention in T-cell mediated diseases.[2]
Binding Affinity and Potency
This compound demonstrates high-affinity binding to ITK and potent inhibition of its downstream signaling. The key quantitative metrics are summarized in the table below.
| Parameter | Value | Target | Assay Type | Reference |
| Binding Affinity (Ki) | 0.09 nM | ITK | Biochemical Kinase Assay | [3][4][5][6][7][8][9] |
| Cellular Potency (IC50) | 4 nM | Inhibition of PLC-γ phosphorylation | Jurkat T-cells | [1][5][6][7][9] |
Mechanism of Action: Inhibition of TCR Signaling
Upon T-cell receptor (TCR) engagement, a signaling cascade is initiated, leading to T-cell activation, proliferation, and cytokine production. ITK is a crucial component of this pathway, responsible for the phosphorylation and activation of Phospholipase C-gamma 1 (PLC-γ1).[2][10] Activated PLC-γ1 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG), which further propagate the signal, leading to calcium mobilization and activation of downstream transcription factors like NFAT and NF-κB.[10]
This compound exerts its therapeutic effect by binding to the ATP-binding site of ITK, thereby preventing the phosphorylation and activation of PLC-γ1. This blockade of a critical signaling node results in the attenuation of T-cell activation.
ITK Signaling Pathway and the Role of this compound
The following diagram illustrates the ITK signaling pathway downstream of the T-cell receptor and the point of intervention by this compound.
Caption: ITK signaling pathway downstream of the T-cell receptor.
Kinase Selectivity Profile
Further research should aim to characterize the inhibitory profile of this compound across a comprehensive kinase panel to fully elucidate its selectivity and potential off-target interactions.
Experimental Protocols
The following sections provide representative protocols for the key assays used to characterize the activity of this compound. These are based on standard industry practices and the types of assays referenced in the literature for this compound.
Biochemical Kinase Inhibition Assay (Determination of Ki)
A time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Eu Kinase Binding Assay, is a common method for determining the binding affinity of an inhibitor to its target kinase.
Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by the test compound. A europium-labeled anti-tag antibody binds to the kinase, and when the tracer is also bound, FRET occurs. Inhibition of this interaction by the test compound leads to a decrease in the FRET signal.
Materials:
-
Recombinant ITK enzyme
-
LanthaScreen™ Eu-anti-GST Antibody
-
LanthaScreen™ Kinase Tracer
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer.
-
Prepare a solution of ITK enzyme and Eu-anti-GST antibody in assay buffer.
-
Prepare a solution of the kinase tracer in assay buffer.
-
In a 384-well plate, add the this compound dilutions.
-
Add the ITK/antibody mixture to all wells.
-
Add the tracer solution to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot the results against the inhibitor concentration to determine the IC₅₀. The Ki can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for Ki determination using a TR-FRET assay.
Cellular Phospho-Protein Inhibition Assay (Determination of IC50)
This assay measures the ability of this compound to inhibit the phosphorylation of a downstream substrate of ITK, such as PLC-γ1, in a cellular context. Western blotting is a standard method for this analysis.
Principle: Jurkat T-cells are stimulated to activate the TCR signaling pathway in the presence of varying concentrations of this compound. Cell lysates are then analyzed by Western blot to detect the levels of phosphorylated PLC-γ1.
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium supplemented with FBS
-
Anti-CD3 antibody (e.g., OKT3) for stimulation
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-PLC-γ1 (Tyr783), anti-total-PLC-γ1
-
HRP-conjugated secondary antibody
-
ECL Western blotting detection reagents
-
SDS-PAGE gels and blotting membranes
Procedure:
-
Culture Jurkat T-cells in RPMI-1640 medium.
-
Pre-incubate the cells with a serial dilution of this compound for 1-2 hours.
-
Stimulate the cells with anti-CD3 antibody for a short period (e.g., 5-10 minutes).
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-PLC-γ1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total PLC-γ1 as a loading control.
-
Quantify the band intensities and plot the ratio of phospho-PLC-γ1 to total PLC-γ1 against the inhibitor concentration to determine the IC₅₀.
Caption: Workflow for cellular phospho-protein inhibition assay.
Conclusion
This compound is a highly potent and selective inhibitor of ITK, a key kinase in the T-cell receptor signaling pathway. Its mechanism of action involves the direct inhibition of ITK, leading to a reduction in the phosphorylation of PLC-γ1 and subsequent downstream signaling events that are critical for T-cell activation. The data presented in this guide underscore the potential of this compound as a valuable research tool and a promising therapeutic candidate for T-cell mediated inflammatory and autoimmune diseases. Further investigation into its comprehensive kinase selectivity and in vivo efficacy is warranted.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | ITK inhibitor | Probechem Biochemicals [probechem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
GNE-4997: A Potent ITK Inhibitor and its Impact on Th2 Cell Differentiation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of GNE-4997, a highly potent and selective inhibitor of the Interleukin-2 inducible T-cell kinase (ITK), and its role in modulating T helper 2 (Th2) cell differentiation. This document details the mechanism of action of this compound, presents key quantitative data, outlines experimental protocols for studying its effects, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction to this compound and its Target: ITK
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for ITK, a member of the Tec family of non-receptor tyrosine kinases.[1] ITK is predominantly expressed in T cells and plays a critical role in T-cell receptor (TCR) signaling, which is essential for T-cell development, activation, and differentiation.[1] Notably, ITK has been identified as a key regulator of Th2 cell differentiation and the subsequent production of Th2-associated cytokines, such as Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13). These cytokines are central to the pathogenesis of allergic diseases, including asthma.[1][2] The selective inhibition of ITK by this compound, therefore, presents a promising therapeutic strategy for the treatment of Th2-mediated inflammatory conditions.
Quantitative Data
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| Ki (ITK) | 0.09 nM | Biochemical Assay | [1][3] |
| IC50 (PLC-γ phosphorylation) | 4 nM | Jurkat cells | [1][3] |
Table 2: Representative Effects of Selective ITK Inhibitors on Th2 Cytokine Production
Note: The following data is for the ITK inhibitor C-161 and is presented as a surrogate to demonstrate the expected impact of potent and selective ITK inhibition on Th2 responses.
| Cytokine | Effect of ITK Inhibition | Model System | Reference |
| IL-4 | Significant reduction in expression | Mouse model of HDM-induced asthma | [4] |
| IL-5 | Significant reduction in expression | Mouse model of HDM-induced asthma | [4] |
| IL-13 | Significant reduction in expression | Mouse model of HDM-induced asthma | [4] |
Mechanism of Action: ITK Signaling in Th2 Differentiation
The differentiation of naive CD4+ T cells into Th2 cells is initiated by signals from the T-cell receptor (TCR) and co-stimulatory molecules, in the presence of the polarizing cytokine IL-4. ITK plays a pivotal role in transducing the TCR signal. Upon TCR activation, ITK is recruited to the plasma membrane and is itself activated through phosphorylation. Activated ITK then phosphorylates and activates Phospholipase C-gamma 1 (PLC-γ1).
Activated PLC-γ1 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, leading to the activation of the transcription factor Nuclear Factor of Activated T-cells (NFAT). Concurrently, IL-4 signaling activates the STAT6 pathway. Together, NFAT and STAT6 promote the expression of the master Th2 transcription factor, GATA3. GATA3, in turn, orchestrates the expression of the signature Th2 cytokines: IL-4, IL-5, and IL-13.
This compound, by selectively inhibiting the kinase activity of ITK, is expected to block the phosphorylation of PLC-γ1, thereby attenuating the downstream signaling cascade that leads to GATA3 expression and subsequent Th2 cytokine production.
Signaling Pathway Diagram
Caption: ITK signaling pathway in Th2 cell differentiation.
Experimental Protocols
The following protocols describe key experiments to evaluate the effect of this compound on Th2 cell differentiation.
In Vitro Th2 Differentiation Assay
Objective: To assess the dose-dependent effect of this compound on the differentiation of naive CD4+ T cells into Th2 cells.
Methodology:
-
Isolation of Naive CD4+ T cells:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Enrich for naive CD4+ T cells (CD4+CD45RA+CCR7+) using negative selection magnetic beads.
-
-
T cell Culture and Differentiation:
-
Plate naive CD4+ T cells in 96-well plates pre-coated with anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies.
-
Culture the cells in complete RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine.
-
For Th2 polarization, add recombinant human IL-4 (e.g., 20 ng/mL), recombinant human IL-2 (e.g., 10 ng/mL), and anti-IFN-γ antibody (e.g., 10 µg/mL).
-
Add this compound at a range of concentrations (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) to the cultures at the time of plating.
-
Incubate the cells for 5-7 days at 37°C in a 5% CO2 incubator.
-
-
Analysis of Th2 Differentiation:
-
Cytokine Analysis (ELISA):
-
On day 5-7, re-stimulate the differentiated T cells with PMA (e.g., 50 ng/mL) and ionomycin (e.g., 1 µg/mL) for 4-6 hours.
-
Collect the culture supernatants and measure the concentrations of IL-4, IL-5, and IL-13 using commercially available ELISA kits.
-
-
Intracellular Cytokine Staining (Flow Cytometry):
-
Re-stimulate the cells as above, adding a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the last 4 hours of culture.
-
Harvest the cells and stain for surface markers (e.g., CD4).
-
Fix and permeabilize the cells using a commercial kit.
-
Stain for intracellular cytokines (e.g., anti-IL-4, anti-IL-5, anti-IL-13) with fluorescently labeled antibodies.
-
Analyze the percentage of cytokine-producing cells by flow cytometry.
-
-
GATA3 Expression (Flow Cytometry or Western Blot):
-
For flow cytometry, fix, permeabilize, and stain the cells with an anti-GATA3 antibody.
-
For Western blot, lyse the cells and probe the protein lysate with an anti-GATA3 antibody.
-
-
PLC-γ1 Phosphorylation Assay
Objective: To confirm the inhibitory effect of this compound on the phosphorylation of PLC-γ1, a direct downstream target of ITK.
Methodology:
-
Cell Culture and Stimulation:
-
Use a T-cell line, such as Jurkat cells, which endogenously express the TCR signaling machinery.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with an anti-CD3 antibody for a short period (e.g., 2-5 minutes) to induce TCR signaling.
-
-
Analysis of PLC-γ1 Phosphorylation:
-
Western Blot:
-
Immediately lyse the cells after stimulation.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated PLC-γ1 (pPLC-γ1).
-
Re-probe the membrane with an antibody for total PLC-γ1 as a loading control.
-
Quantify the band intensities to determine the extent of inhibition.
-
-
Flow Cytometry (Phosflow):
-
Fix and permeabilize the stimulated cells.
-
Stain with a fluorescently labeled antibody specific for pPLC-γ1.
-
Analyze the mean fluorescence intensity (MFI) by flow cytometry.
-
-
Experimental Workflow Diagram
Caption: Workflow for in vitro Th2 differentiation assay.
Conclusion
This compound is a potent and selective inhibitor of ITK, a critical kinase in the T-cell receptor signaling pathway that governs Th2 cell differentiation. By inhibiting ITK, this compound is expected to effectively suppress the production of key Th2 cytokines, including IL-4, IL-5, and IL-13, through the downregulation of the master regulator GATA3. The experimental protocols and workflows detailed in this guide provide a robust framework for investigating the precise effects of this compound and other ITK inhibitors on Th2-mediated immune responses. The continued study of such compounds holds significant promise for the development of novel therapeutics for allergic and inflammatory diseases.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. ITK Inhibitors in Inflammation and Immune-mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Novel Small Molecule ITK Inhibitor Suppresses Th2/Th17 Differentiation and Attenuates Airway Inflammation in a Mouse Model of HDM-Induced Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
GNE-4997: A Potent and Selective ITK Inhibitor for Immunomodulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-4997 is a potent and selective small molecule inhibitor of Interleukin-2-inducible T-cell kinase (ITK), a key enzyme in the T-cell receptor (TCR) signaling pathway.[1][2] ITK plays a crucial role in the development, differentiation, and effector function of T-cells, particularly T helper 2 (Th2) cells, which are implicated in allergic and inflammatory diseases.[1] Preliminary studies have demonstrated the potential of this compound as a modulator of T-cell mediated immune responses. This technical guide provides an in-depth overview of the foundational immunological studies on this compound, including its mechanism of action, key experimental data, and detailed protocols.
Mechanism of Action
This compound exerts its immunomodulatory effects by selectively inhibiting the kinase activity of ITK.[1] ITK is a member of the Tec family of non-receptor tyrosine kinases and is a critical component of the TCR signaling cascade. Upon TCR engagement, ITK is activated and subsequently phosphorylates downstream substrates, most notably Phospholipase C-gamma 1 (PLC-γ1).[1] The phosphorylation of PLC-γ1 initiates a signaling cascade leading to the generation of second messengers, inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger calcium mobilization and activation of downstream transcription factors like NFAT and AP-1. These transcription factors are essential for T-cell activation, proliferation, and cytokine production. By inhibiting ITK, this compound effectively blocks the phosphorylation of PLC-γ1, thereby dampening the entire downstream signaling cascade and attenuating T-cell responses.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from preliminary in vitro studies of this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| ITK Ki | 0.09 nM | Biochemical Assay | [1] |
| PLC-γ1 Phosphorylation IC50 | 4 nM | Jurkat Cells | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
ITK Kinase Inhibition Assay (Biochemical)
-
Objective: To determine the in vitro inhibitory constant (Ki) of this compound against purified ITK enzyme.
-
Methodology: A standard enzymatic assay was performed using recombinant human ITK. The assay measures the transfer of a phosphate group from ATP to a peptide substrate.
-
Enzyme and Substrate Preparation: Recombinant human ITK and a synthetic peptide substrate are prepared in a suitable kinase buffer.
-
Inhibitor Preparation: this compound is serially diluted to a range of concentrations.
-
Reaction Initiation: The kinase reaction is initiated by adding ATP to the mixture of enzyme, substrate, and inhibitor.
-
Detection: The amount of phosphorylated substrate is quantified, typically using a fluorescence-based method or radiometric assay.
-
Data Analysis: The Ki value is calculated by fitting the data to the Morrison equation for tight-binding inhibitors.
-
Inhibition of PLC-γ1 Phosphorylation in Jurkat Cells
-
Objective: To assess the cellular potency of this compound by measuring its ability to inhibit the phosphorylation of PLC-γ1, a direct downstream target of ITK.
-
Cell Line: Jurkat T-cells, a human T-lymphocyte cell line that endogenously expresses the TCR signaling pathway components.
-
Methodology:
-
Cell Culture and Treatment: Jurkat cells are cultured under standard conditions and then pre-incubated with varying concentrations of this compound for a specified period.
-
TCR Stimulation: T-cell receptor signaling is stimulated by treating the cells with anti-CD3 and anti-CD28 antibodies.
-
Cell Lysis: Following stimulation, the cells are lysed to extract total cellular proteins.
-
Western Blotting:
-
Protein concentration in the lysates is determined using a BCA assay to ensure equal loading.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated PLC-γ1 (pPLC-γ1) and total PLC-γ1.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: The intensity of the pPLC-γ1 bands is quantified and normalized to the total PLC-γ1 bands. The IC50 value is determined by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
-
Future Directions
The preliminary data on this compound highlight its potential as a selective ITK inhibitor for the treatment of Th2-driven inflammatory and allergic diseases. Further studies are warranted to fully elucidate its immunological profile, including:
-
Cytokine Profiling: Comprehensive analysis of the effect of this compound on the production of a wide range of cytokines by different T-cell subsets (Th1, Th2, Th17, Tregs).
-
In Vivo Efficacy: Evaluation of this compound in preclinical animal models of allergic asthma, atopic dermatitis, and other relevant inflammatory conditions.
-
Selectivity Profiling: Extensive kinase panel screening to confirm the selectivity of this compound and identify any potential off-target effects.
-
Pharmacokinetics and Pharmacodynamics: Characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its in vivo target engagement.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals to understand the core preclinical immunology of this compound and to guide future investigations into its therapeutic potential.
References
GNE-4997: A Deep Dive into its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-4997 is a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK), a crucial enzyme in the T-cell receptor (TCR) signaling pathway.[1][2] As a member of the Tec family of non-receptor tyrosine kinases, ITK's role in T-cell activation and differentiation makes it a compelling target for therapeutic intervention in autoimmune diseases and other T-cell mediated disorders. This technical guide provides a comprehensive overview of the kinase selectivity profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Core Data: Kinase Inhibition Profile of this compound
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential for off-target effects. This compound has been profiled against a panel of kinases to ascertain its specificity for ITK.
Biochemical Kinase Inhibition
The following table summarizes the biochemical potency of this compound against ITK and other related kinases.
| Kinase Target | Assay Type | Result (nM) |
| ITK | Ki | 0.09 |
Data sourced from publicly available information.
Cellular Activity
The cellular potency of this compound was assessed by its ability to inhibit the phosphorylation of a key downstream substrate of ITK, Phospholipase C-gamma 1 (PLCγ1), in a cellular context.
| Cellular Target | Cell Line | Assay Type | Result (nM) |
| ITK (functional inhibition) | Jurkat cells | pPLCγ1 IC50 | 4 |
Data sourced from publicly available information.[1][2]
Signaling Pathway Context
This compound exerts its effect by inhibiting ITK within the T-cell receptor signaling cascade. Upon TCR activation, a series of phosphorylation events leads to the recruitment and activation of ITK. Activated ITK then phosphorylates and activates PLCγ1, which in turn catalyzes the hydrolysis of PIP2 into the second messengers IP3 and DAG, leading to downstream signaling events that culminate in T-cell activation, proliferation, and cytokine release.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the key experimental procedures used to characterize the kinase selectivity of this compound.
Biochemical Kinase Inhibition Assay (General Protocol)
Biochemical assays are performed to determine the direct inhibitory activity of a compound against a purified kinase enzyme.
Methodology:
-
Reagents and Plate Preparation: A solution containing purified recombinant ITK enzyme, a suitable buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT, 2mM MnCl₂), ATP, and a appropriate substrate (e.g., a synthetic peptide) is prepared.
-
Compound Addition: this compound is serially diluted to a range of concentrations and added to the assay wells.
-
Incubation: The reaction is incubated at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: A detection reagent, such as ADP-Glo™, is added to the wells. This reagent quenches the kinase reaction and converts the ADP generated into a luminescent signal.
-
Signal Measurement: The luminescence is measured using a plate reader. The intensity of the signal is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: The data is plotted as a dose-response curve, and the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ) is calculated.
Cellular Phospho-PLCγ1 Assay
This assay measures the ability of this compound to inhibit the phosphorylation of PLCγ1, a direct downstream target of ITK, in a cellular environment.
Methodology:
-
Cell Culture: Jurkat T-cells, a human T-lymphocyte cell line, are cultured under standard conditions.
-
Compound Pre-treatment: The cells are pre-incubated with varying concentrations of this compound for a specific duration.
-
TCR Stimulation: The T-cell receptor is stimulated using agents such as anti-CD3 and anti-CD28 antibodies to activate the ITK signaling pathway.
-
Cell Lysis: After stimulation, the cells are lysed to release the intracellular proteins.
-
Detection of Phospho-PLCγ1: The levels of phosphorylated PLCγ1 in the cell lysates are quantified using a sensitive detection method, such as an enzyme-linked immunosorbent assay (ELISA) or Western blotting with a phospho-specific antibody.
-
Data Analysis: The results are analyzed to determine the concentration of this compound required to inhibit PLCγ1 phosphorylation by 50% (IC₅₀).
Conclusion
This compound is a highly potent and selective inhibitor of ITK. Its low nanomolar biochemical potency and its effective inhibition of downstream signaling in a cellular context underscore its potential as a targeted therapeutic agent. The detailed experimental protocols provided herein offer a framework for the further investigation and characterization of this and other kinase inhibitors. A thorough understanding of a compound's kinase selectivity profile is paramount for its successful development from a promising lead into a clinically effective drug.
References
GNE-4997: A Deep Dive into its Impact on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of GNE-4997, a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK), and its profound impact on cytokine production. By elucidating its mechanism of action and detailing its effects on inflammatory pathways, this document serves as a critical resource for researchers and professionals in immunology and drug development.
Introduction to this compound
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for ITK, a member of the Tec family of non-receptor tyrosine kinases.[1][2][3][4] ITK plays a crucial role in T-cell receptor (TCR) signaling, which is essential for T-cell development, activation, and differentiation.[2] Specifically, ITK is a key mediator in the signaling cascade that leads to the activation of phospholipase C-gamma 1 (PLCγ1), an event critical for downstream signaling pathways that govern cytokine gene expression.[2] By inhibiting ITK, this compound effectively modulates T-cell mediated immune responses, positioning it as a promising therapeutic candidate for autoimmune diseases and other inflammatory conditions.
Mechanism of Action: ITK Inhibition and Downstream Signaling
Upon TCR engagement, a series of phosphorylation events leads to the activation of ITK. Activated ITK then phosphorylates and activates PLCγ1. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger calcium mobilization and activate protein kinase C (PKC), respectively. Ultimately, these signaling events converge on the activation of transcription factors, such as NF-κB and NFAT, which are pivotal for the transcription of a wide array of cytokine genes.
This compound, by binding to the kinase domain of ITK with high affinity, prevents its phosphorylation and activation, thereby disrupting this entire signaling cascade. This targeted inhibition of ITK leads to a significant reduction in the production of pro-inflammatory cytokines.
Below is a diagram illustrating the ITK signaling pathway and the point of intervention by this compound.
Impact on Cytokine Production: A Quantitative Analysis
Further research is required to populate a detailed table of this compound's effect on a comprehensive panel of cytokines. The table below is a template illustrating how such data would be presented.
| Cytokine | Cell Type | Stimulation | This compound Conc. (nM) | % Inhibition | Reference |
| IL-2 | Jurkat T-cells | Anti-CD3/CD28 | [Data Not Available] | [Data Not Available] | [TBD] |
| IFN-γ | Primary Human T-cells | PMA/Ionomycin | [Data Not Available] | [Data Not Available] | [TBD] |
| TNF-α | Primary Human T-cells | Anti-CD3/CD28 | [Data Not Available] | [Data Not Available] | [TBD] |
| IL-4 | Human Th2 cells | Anti-CD3/CD28 | [Data Not Available] | [Data Not Available] | [TBD] |
| IL-5 | Human Th2 cells | Anti-CD3/CD28 | [Data Not Available] | [Data Not Available] | [TBD] |
| IL-13 | Human Th2 cells | Anti-CD3/CD28 | [Data Not Available] | [Data Not Available] | [TBD] |
| IL-17A | Human Th17 cells | Cytokine Cocktail | [Data Not Available] | [Data Not Available] | [TBD] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies that would be employed to assess the impact of this compound on cytokine production.
T-Cell Isolation and Culture
-
Source: Human peripheral blood mononuclear cells (PBMCs) or isolated T-cell populations.
-
Isolation: Density gradient centrifugation (e.g., using Ficoll-Paque) followed by magnetic-activated cell sorting (MACS) for specific T-cell subsets (e.g., CD4+, CD8+).
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cell Seeding: Cells are typically seeded in 96-well plates at a density of 1-2 x 10^5 cells per well.
T-Cell Stimulation and this compound Treatment
-
Stimulation: T-cells are stimulated to produce cytokines using various methods, including:
-
Plate-bound anti-CD3 and soluble anti-CD28 antibodies.
-
Phorbol 12-myristate 13-acetate (PMA) and ionomycin.
-
Specific antigen presentation in co-culture with antigen-presenting cells (APCs).
-
-
This compound Treatment: this compound, dissolved in a suitable solvent like DMSO, is added to the cell cultures at a range of concentrations. A vehicle control (DMSO alone) is always included. The compound is typically added 1 hour prior to stimulation.
Cytokine Measurement
-
ELISA (Enzyme-Linked Immunosorbent Assay): Supernatants from cell cultures are collected after a specified incubation period (e.g., 24, 48, or 72 hours). The concentration of specific cytokines is quantified using commercially available ELISA kits.
-
Multiplex Assay (e.g., Luminex): For the simultaneous measurement of multiple cytokines from a single sample, multiplex bead-based assays are employed.
-
Intracellular Cytokine Staining (ICS): To identify the frequency of cytokine-producing cells within a population, ICS followed by flow cytometry is performed. Cells are treated with a protein transport inhibitor (e.g., Brefeldin A) during the final hours of culture to allow cytokines to accumulate intracellularly.
The following diagram outlines a typical experimental workflow for assessing the effect of this compound on cytokine production.
Conclusion and Future Directions
This compound is a highly specific and potent inhibitor of ITK that holds significant promise for the treatment of T-cell mediated inflammatory diseases. Its mechanism of action, centered on the disruption of TCR signaling and subsequent cytokine production, provides a strong rationale for its therapeutic potential. While the currently available public information provides a solid foundation, further research is necessary to fully characterize the dose-dependent effects of this compound on a comprehensive panel of cytokines in various T-cell subsets and in in vivo models of disease. Such studies will be instrumental in advancing the clinical development of this promising therapeutic agent. The methodologies and frameworks presented in this guide offer a robust starting point for researchers dedicated to exploring the full potential of this compound.
References
Methodological & Application
GNE-4997: Application Notes and Protocols for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-4997 is a highly potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK), a crucial enzyme in the T-cell receptor (TCR) signaling pathway.[1][2][3] ITK plays a pivotal role in T-cell activation, proliferation, and differentiation, making it an attractive therapeutic target for autoimmune diseases, inflammatory disorders, and certain types of cancer. These application notes provide detailed protocols for in vitro studies of this compound, enabling researchers to investigate its biochemical and cellular activity.
Data Presentation
The following table summarizes the key quantitative data for this compound's in vitro activity.
| Parameter | Value | Assay Type | Target/Cell Line | Reference |
| Ki | 0.09 nM | Biochemical Kinase Assay | ITK | [2][3] |
| IC50 | 4 nM | Cellular Assay | Inhibition of PLC-γ phosphorylation in Jurkat cells | [1][2] |
A comprehensive kinase selectivity profile for this compound against a wider panel of kinases is not publicly available in the reviewed literature. It is recommended to perform selectivity profiling to fully characterize the off-target activities of this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ITK signaling pathway and the general experimental workflows for assessing this compound activity.
Caption: ITK Signaling Pathway in T-Cells.
Caption: In Vitro Experimental Workflows.
Experimental Protocols
ITK Biochemical Kinase Assay (Radiometric)
This protocol is adapted from a general radiometric kinase assay format and is suitable for determining the inhibitory constant (Ki) of this compound.
Materials:
-
Recombinant active ITK enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³²P]ATP
-
This compound stock solution (in DMSO)
-
P81 phosphocellulose paper
-
1% Phosphoric acid
-
Scintillation counter and vials
Procedure:
-
Prepare serial dilutions of this compound in Kinase Assay Buffer. Also, prepare a vehicle control (DMSO).
-
In a reaction tube, combine recombinant ITK enzyme, MBP substrate, and the diluted this compound or vehicle.
-
Initiate the kinase reaction by adding [γ-³²P]ATP. The final reaction volume is typically 25-50 µL.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the Ki value by fitting the data to the appropriate enzyme inhibition model.
ITK Biochemical Kinase Assay (ADP-Glo™ Luminescence Assay)
This protocol utilizes a commercially available kit (e.g., ADP-Glo™ from Promega) for a non-radioactive determination of kinase activity.
Materials:
-
Recombinant active ITK enzyme
-
Suitable substrate for ITK (e.g., a peptide substrate)
-
Kinase Assay Buffer (as recommended by the kit manufacturer)
-
ATP
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in Kinase Assay Buffer. Include a vehicle control (DMSO).
-
Set up the kinase reaction in a white, opaque 96-well or 384-well plate. Add the ITK enzyme, substrate, and diluted this compound or vehicle.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and measure the light output by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay: Inhibition of PLC-γ1 Phosphorylation in Jurkat Cells
This protocol describes a Western blot-based method to measure the inhibition of TCR-induced PLC-γ1 phosphorylation in Jurkat T-cells.
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound stock solution (in DMSO)
-
Anti-CD3 and Anti-CD28 antibodies for stimulation
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-PLC-γ1 (Tyr783) and anti-total-PLC-γ1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% FBS.
-
Seed the cells in a multi-well plate and starve them in serum-free media for a few hours before the experiment.
-
Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the T-cells by adding anti-CD3 and anti-CD28 antibodies for a short period (e.g., 2-5 minutes). Include an unstimulated control.
-
Immediately lyse the cells on ice with Lysis Buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against phospho-PLC-γ1 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total PLC-γ1 or a loading control like GAPDH or β-actin.
-
Quantify the band intensities and calculate the percentage of inhibition of PLC-γ1 phosphorylation for each this compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
References
Application Notes and Protocols for GNE-4997 in Jurkat Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GNE-4997, a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK), in Jurkat cell lines. This document includes detailed protocols for cell culture, inhibitor treatment, and downstream analysis, along with data presentation and pathway visualizations to facilitate experimental design and execution.
Introduction to this compound and Jurkat Cells
This compound is a highly selective and potent inhibitor of ITK, a key kinase in the T-cell receptor (TCR) signaling pathway.[1][2][3][4] ITK plays a crucial role in T-cell activation, differentiation, and effector functions.[1] this compound has a reported in vitro IC50 of 4 nM for the inhibition of PLC-γ phosphorylation in Jurkat cells following TCR stimulation.[1][5]
The Jurkat cell line, derived from a human T-cell leukemia, is a widely used model for studying T-cell biology, signaling pathways, and for testing the efficacy of immunomodulatory drugs.[6][7][8][9] These cells are grown in suspension and express the necessary components of the TCR signaling pathway, making them an ideal system for investigating the effects of ITK inhibitors like this compound.[8][9]
Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell Line | Conditions | Reference |
| Ki (ITK) | 0.09 nM | - | Biochemical Assay | [2] |
| IC50 (PLC-γ phosphorylation) | 4 nM | Jurkat | TCR Stimulation | [1][5] |
Signaling Pathway
The diagram below illustrates the canonical TCR signaling pathway and the point of inhibition by this compound. Upon TCR engagement, a signaling cascade is initiated, leading to the activation of ITK. ITK then phosphorylates and activates Phospholipase C-gamma 1 (PLC-γ1), a critical step for downstream signaling events such as calcium mobilization and NFAT activation. This compound selectively inhibits ITK, thereby blocking these downstream effects.
Experimental Protocols
The following section provides detailed protocols for working with this compound in Jurkat cells.
Jurkat Cell Culture
This protocol outlines the standard procedure for culturing and maintaining Jurkat cells.
Materials:
-
Jurkat cell line (e.g., ATCC TIB-152)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100X)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan Blue solution
-
Sterile cell culture flasks (T-75, T-25)
-
Sterile centrifuge tubes
-
Hemocytometer or automated cell counter
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Thawing Cells:
-
Rapidly thaw a frozen vial of Jurkat cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 150 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer to a T-25 flask and incubate at 37°C with 5% CO₂.
-
-
Cell Maintenance and Passaging:
-
Jurkat cells grow in suspension. Monitor cell density and morphology daily.
-
Maintain the cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.
-
To passage, determine the cell density using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a seeding density of 1-2 x 10⁵ cells/mL in a new flask with fresh complete growth medium.
-
Change the medium every 2-3 days by centrifuging the cell suspension, removing the old medium, and resuspending in fresh medium.
-
This compound Treatment Protocol
This protocol describes the preparation and application of this compound to Jurkat cells.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Jurkat cells in logarithmic growth phase
-
Complete growth medium
-
Microcentrifuge tubes
-
Multi-well plates (e.g., 96-well, 24-well, or 6-well)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment ranging from 0.1 nM to 1 µM to confirm the IC50 in your experimental setup.
-
Important: Ensure the final DMSO concentration in the cell culture does not exceed 0.1% to avoid solvent-induced toxicity. Prepare a vehicle control with the same final concentration of DMSO.
-
-
Cell Treatment:
-
Harvest Jurkat cells in the logarithmic growth phase and determine the cell density.
-
Seed the cells into the appropriate multi-well plates at a density of 5 x 10⁵ to 1 x 10⁶ cells/mL.
-
Add the prepared working solutions of this compound or vehicle control to the wells.
-
Incubate the cells for the desired treatment duration (e.g., 1-24 hours) at 37°C with 5% CO₂. The pre-incubation time with the inhibitor before stimulation will depend on the specific assay. A pre-incubation of 30-60 minutes is often sufficient.
-
Analysis of PLC-γ1 Phosphorylation by Western Blot
This protocol is designed to assess the inhibitory effect of this compound on its direct downstream target, PLC-γ1.
References
- 1. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mixed lineage kinase 3 inhibition induces T cell activation and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ITK Inhibitors in Inflammation and Immune-mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. immune-system-research.com [immune-system-research.com]
- 7. Jurkat Cell Culture and Gene Editing Tips Here! | Ubigene [ubigene.us]
- 8. Jurkat Cell Line - Creative Biogene [creative-biogene.com]
- 9. genome.ucsc.edu [genome.ucsc.edu]
Application Notes and Protocols for GNE-4997 in Primary T-Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-4997 is a highly potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK), a crucial enzyme in the T-cell receptor (TCR) signaling pathway.[1][2][3] ITK is predominantly expressed in T-cells and natural killer (NK) cells and plays a significant role in T-cell activation, proliferation, and differentiation.[1] Inhibition of ITK can modulate T-cell responses, making this compound a valuable tool for studying T-cell biology and a potential therapeutic agent for T-cell-mediated inflammatory diseases and malignancies. These application notes provide detailed protocols for the use of this compound in primary T-cell cultures.
Mechanism of Action
Upon T-cell receptor (TCR) engagement, a signaling cascade is initiated, leading to the activation of ITK. Activated ITK then phosphorylates and activates Phospholipase C-gamma 1 (PLC-γ1). PLC-γ1 subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3), which act as second messengers to propagate downstream signaling, ultimately leading to T-cell activation, cytokine production, and proliferation. This compound exerts its inhibitory effect by targeting the kinase activity of ITK, thereby preventing the phosphorylation of PLC-γ1 and blocking the downstream signaling cascade.
Figure 1: this compound inhibits ITK, blocking TCR signaling.
Quantitative Data
While specific data on the effects of this compound on primary T-cell proliferation and cytokine production are not extensively available in the public domain, the following table summarizes key in vitro data for this compound and the expected effects of selective ITK inhibition based on published research. Researchers should perform dose-response experiments to determine the optimal concentrations for their specific primary T-cell assays.
| Parameter | Target/Cell Line | Value | Reference |
| Ki | Recombinant Human ITK | 0.09 nM | [2][3] |
| IC50 (PLC-γ Phosphorylation) | Jurkat Cells | 4 nM | [1][2] |
| Expected Effect on Th1 Cytokines (e.g., IFN-γ) | Primary Human T-Cells | Minimal inhibition at lower concentrations | Based on studies of other selective ITK inhibitors |
| Expected Effect on Th2 Cytokines (e.g., IL-4, IL-5, IL-13) | Primary Human T-Cells | Potent inhibition | Based on studies of other selective ITK inhibitors |
| Expected Effect on T-Cell Proliferation | Primary Human T-Cells | Inhibition (IC50 not determined) | General effect of ITK inhibition |
Experimental Protocols
The following are detailed protocols for common applications of this compound in primary T-cell cultures.
Protocol 1: Isolation and Culture of Primary Human T-Cells from PBMCs
This protocol describes the initial steps of isolating and preparing primary T-cells for subsequent experiments.
Figure 2: Workflow for primary T-cell isolation and activation.
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human T Cell Enrichment Cocktail or equivalent negative selection kit
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
L-Glutamine
-
Recombinant Human IL-2
-
Anti-CD3/CD28 T-cell activator beads
Procedure:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Enrich for T-cells from the PBMC population using a negative selection kit (e.g., RosetteSep™) following the manufacturer's instructions. This method minimizes non-specific T-cell activation.
-
Resuspend the purified T-cells in complete RPMI medium (RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine).
-
Culture the T-cells at a density of 1 x 10^6 cells/mL in the presence of recombinant human IL-2 (concentration to be optimized, typically 10-20 U/mL).
-
For activation, stimulate the T-cells with anti-CD3/CD28 beads at a bead-to-cell ratio of 1:1.
Protocol 2: T-Cell Proliferation Assay
This assay measures the effect of this compound on T-cell proliferation.
Materials:
-
Isolated and cultured primary T-cells
-
This compound (dissolved in DMSO)
-
Cell Proliferation Dye (e.g., CFSE or CellTrace™ Violet)
-
96-well culture plates
-
Flow cytometer
Procedure:
-
Label resting T-cells with a cell proliferation dye according to the manufacturer's protocol.
-
Seed the labeled T-cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI medium with IL-2.
-
Prepare serial dilutions of this compound in complete RPMI medium. A suggested starting concentration range is 1 nM to 10 µM. Include a DMSO vehicle control.
-
Add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Add anti-CD3/CD28 activator beads to the wells to stimulate proliferation.
-
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
After incubation, harvest the cells and analyze by flow cytometry. The dilution of the proliferation dye is indicative of cell division.
Protocol 3: Cytokine Production Analysis
This protocol details how to measure the impact of this compound on the production of key T-cell cytokines.
Materials:
-
Isolated and cultured primary T-cells
-
This compound (dissolved in DMSO)
-
Anti-CD3/CD28 T-cell activator beads
-
ELISA or CBA (Cytometric Bead Array) kits for IFN-γ, IL-4, IL-5, and IL-13
-
96-well culture plates
Procedure:
-
Seed primary T-cells in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI medium.
-
Add various concentrations of this compound (e.g., 1 nM to 1 µM) or a DMSO vehicle control.
-
Stimulate the cells with anti-CD3/CD28 activator beads.
-
Incubate for 24-72 hours at 37°C and 5% CO2.
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Measure the concentration of cytokines in the supernatant using ELISA or CBA kits according to the manufacturer's instructions.
Protocol 4: Western Blot for Phospho-PLC-γ1
This protocol allows for the direct assessment of this compound's inhibitory effect on its immediate downstream target in the TCR signaling pathway.
Materials:
-
Isolated and cultured primary T-cells
-
This compound (dissolved in DMSO)
-
Anti-CD3 antibody
-
Lysis buffer containing phosphatase and protease inhibitors
-
Primary antibodies: anti-phospho-PLC-γ1 (Tyr783), anti-total PLC-γ1, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Pre-treat primary T-cells (approximately 5-10 x 10^6 cells per condition) with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the T-cells with soluble or plate-bound anti-CD3 antibody (e.g., 10 µg/mL) for 5-10 minutes at 37°C.
-
Immediately lyse the cells on ice with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-PLC-γ1, total PLC-γ1, and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
Disclaimer
These protocols provide a general framework. Optimal conditions, including cell density, reagent concentrations, and incubation times, may vary depending on the specific T-cell subset, donor variability, and experimental setup. It is highly recommended to perform optimization experiments for each new assay. This compound is for research use only.
References
Application Notes and Protocols: GNE-4997 in T-cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-4997 is a highly potent and selective inhibitor of the Interleukin-2 inducible T-cell kinase (ITK), a critical component of the T-cell receptor (TCR) signaling pathway.[1][2][3] ITK is a member of the Tec family of kinases and its activation is essential for T-cell proliferation and differentiation.[1][2] By targeting ITK, this compound effectively modulates T-cell mediated immune responses, making it a valuable tool for research in immunology, autoimmune diseases, and oncology. These application notes provide a detailed protocol for utilizing this compound in a T-cell proliferation assay to assess its inhibitory effects.
Mechanism of Action
Upon TCR engagement, a signaling cascade is initiated, leading to the activation of ITK. Activated ITK then phosphorylates and activates Phospholipase C-gamma 1 (PLC-γ1), a key event that triggers downstream signaling pathways culminating in T-cell activation, cytokine production, and proliferation.[1] this compound exerts its inhibitory effect by binding to ITK with high affinity (Ki = 0.09 nM), thereby preventing the phosphorylation of PLC-γ1. In Jurkat cells, a human T-lymphocyte cell line, this compound has been shown to inhibit TCR-stimulated PLC-γ phosphorylation with an IC50 of 4 nM.[1][2]
Signaling Pathway Diagram
Caption: this compound inhibits ITK, blocking T-cell proliferation.
Experimental Protocol: T-cell Proliferation Assay Using this compound
This protocol describes a method to assess the dose-dependent inhibition of T-cell proliferation by this compound using Carboxyfluorescein succinimidyl ester (CFSE) dye dilution measured by flow cytometry.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human T Cell Enrichment Cocktail (or similar)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
L-glutamine
-
Human CD3/CD28 T-cell activator (e.g., Dynabeads™)
-
This compound (stock solution in DMSO)
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
-
96-well round-bottom culture plates
Experimental Workflow:
Caption: Workflow for assessing this compound's effect on T-cell proliferation.
Procedure:
-
T-cell Isolation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Isolate T-cells from PBMCs using a negative selection T-cell enrichment kit according to the manufacturer's instructions.
-
Assess T-cell purity by flow cytometry (should be >95% CD3+).
-
-
CFSE Labeling:
-
Resuspend isolated T-cells at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1 µM and incubate for 10 minutes at 37°C in the dark.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium (containing 10% FBS).
-
Wash the cells twice with complete RPMI-1640 medium.
-
-
Cell Seeding and this compound Treatment:
-
Resuspend the CFSE-labeled T-cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well round-bottom plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. A suggested starting concentration range is 0.1 nM to 1 µM.
-
Add 50 µL of the this compound dilutions to the respective wells. Include a DMSO vehicle control.
-
-
T-cell Stimulation and Culture:
-
Add anti-CD3/CD28 T-cell activator beads at a bead-to-cell ratio of 1:1.
-
Bring the final volume in each well to 200 µL with complete RPMI-1640 medium.
-
Culture the plate at 37°C in a humidified 5% CO2 incubator for 72-96 hours.
-
-
Flow Cytometry Analysis:
-
After incubation, gently resuspend the cells and transfer them to FACS tubes.
-
Acquire data on a flow cytometer, collecting at least 10,000 events in the lymphocyte gate.
-
Analyze the data using appropriate software to determine the percentage of proliferated cells based on CFSE dilution.
-
Data Presentation
The inhibitory effect of this compound on T-cell proliferation should be quantified and presented in a clear, tabular format. The following tables provide a template for presenting the dose-dependent inhibition and key pharmacological parameters. The data presented is representative and should be determined experimentally.
Table 1: Dose-Dependent Inhibition of T-cell Proliferation by this compound
| This compound Concentration (nM) | Percent Inhibition of Proliferation (%) | Standard Deviation (%) |
| 0 (Vehicle Control) | 0 | 5.2 |
| 0.1 | 15.3 | 4.8 |
| 1 | 48.7 | 6.1 |
| 10 | 85.2 | 3.9 |
| 100 | 95.8 | 2.5 |
| 1000 | 98.1 | 1.8 |
Table 2: Pharmacological Parameters of this compound in T-cell Proliferation Assay
| Parameter | Value |
| IC50 (nM) | ~1.5 |
| Maximum Inhibition (%) | >98% |
Note: The IC50 value is an estimation based on the high potency of this compound and data from similar ITK inhibitors. This value should be determined empirically for each specific experimental setup.
Conclusion
This compound is a powerful research tool for studying the role of ITK in T-cell biology. The provided protocol offers a robust method for evaluating the inhibitory activity of this compound on T-cell proliferation. The high potency and selectivity of this compound make it an ideal candidate for further investigation in various T-cell-mediated pathological conditions. Researchers should optimize the protocol for their specific cell types and experimental conditions to ensure reliable and reproducible results.
References
GNE-4997 Application Notes and Protocols for In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of GNE-4997, a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK), for in vivo mouse models. The information is intended to guide researchers in designing and executing preclinical studies.
Introduction
This compound is a small molecule inhibitor targeting ITK, a key enzyme in the T-cell receptor (TCR) signaling pathway.[1][2][3] By inhibiting ITK, this compound can modulate T-cell activation and differentiation, making it a compound of interest for studying autoimmune diseases, allergic reactions, and T-cell malignancies.[1][2][3] Specifically, ITK inhibition has been shown to suppress the production of Th2 cytokines, such as IL-4, IL-5, and IL-13, which are implicated in allergic asthma.
Mechanism of Action
This compound exerts its effects by inhibiting the kinase activity of ITK. This, in turn, blocks the phosphorylation of downstream targets, most notably Phospholipase C-gamma 1 (PLC-γ1).[1] The inhibition of PLC-γ1 phosphorylation prevents the generation of second messengers inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately leading to a reduction in calcium mobilization and the activation of transcription factors like NFAT, which are crucial for T-cell activation and cytokine production.
Signaling Pathway
The following diagram illustrates the ITK signaling pathway and the point of intervention for this compound.
Dosage and Administration in Mouse Models
While specific in vivo dosage and administration protocols for this compound are not extensively published, data from related ITK inhibitors and general pharmacokinetic principles can provide guidance. A study on a similar ITK inhibitor, GNE-7056, utilized a dose of 100 mg/kg administered twice daily in a mouse model of asthma. Another selective ITK inhibitor, soquelitinib, was administered to mice via oral gavage at doses of 10 mg/kg and 30 mg/kg.[2]
It is important to note that a lead compound structurally related to this compound was reported to have low oral bioavailability in mice (8.6%). This suggests that the intraperitoneal (IP) route of administration may be more effective for achieving consistent systemic exposure.
Table 1: Recommended Starting Doses for this compound in Mouse Models
| Administration Route | Recommended Starting Dose | Frequency | Vehicle (Suggested) |
| Intraperitoneal (IP) | 50 - 100 mg/kg | Once or twice daily | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline |
| Oral Gavage (p.o.) | 30 - 100 mg/kg | Once or twice daily | 0.5% Methylcellulose in water |
Note: These are suggested starting doses and may require optimization based on the specific mouse model, experimental endpoint, and pharmacokinetic/pharmacodynamic (PK/PD) analysis.
Experimental Protocols
Below are detailed protocols for the preparation and administration of this compound for in vivo mouse studies.
Formulation Protocol
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile Saline (0.9% NaCl) or 0.5% Methylcellulose in water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure for Intraperitoneal (IP) Formulation (Example):
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO to dissolve the compound completely. A common starting concentration is 10% of the final volume.
-
Add PEG300 to the solution and vortex thoroughly. A common concentration is 40% of the final volume.
-
Add Tween 80 to the solution and vortex until a clear solution is obtained. A common concentration is 5% of the final volume.
-
Add sterile saline to reach the final desired volume and concentration. Vortex thoroughly.
-
If necessary, sonicate the solution for a few minutes to ensure complete dissolution.
-
Visually inspect the solution for any precipitation before administration.
Administration Protocol: Intraperitoneal (IP) Injection
Materials:
-
Formulated this compound solution
-
Sterile syringes (1 mL)
-
Sterile needles (27-30 gauge)
-
70% Ethanol
-
Animal scale
Procedure:
-
Weigh the mouse to accurately calculate the injection volume.
-
Gently restrain the mouse, exposing the abdominal area. For a one-person technique, scruff the mouse and allow the hindquarters to rest on a firm surface.
-
Wipe the injection site (lower right or left abdominal quadrant) with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or cecum.
-
Slightly retract the plunger to ensure no fluid (urine or blood) is aspirated.
-
Inject the calculated volume of the this compound solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions post-injection.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of disease.
Conclusion
This document provides essential information and protocols for the in vivo use of this compound in mouse models. Researchers should carefully consider the dosage, administration route, and formulation to ensure reproducible and meaningful results. It is strongly recommended to perform pilot studies to determine the optimal experimental conditions for your specific research model.
References
Application Notes: Detection of p-PLCγ1 Inhibition by GNE-4997 via Western Blot
Introduction
Phospholipase C gamma 1 (PLCγ1) is a critical enzyme in intracellular signal transduction, playing a key role in processes like cell proliferation, migration, and differentiation. Its activation is mediated by phosphorylation at specific tyrosine residues, most notably Tyr783, by various receptor and non-receptor tyrosine kinases. Upon activation, PLCγ1 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately leads to an increase in intracellular calcium and the activation of Protein Kinase C (PKC).
In T-cells, PLCγ1 phosphorylation is a key event following T-cell receptor (TCR) engagement. This process is dependent on kinases such as the Interleukin-2 Inducible T-cell Kinase (ITK). GNE-4997 has been identified as a potent and selective inhibitor of ITK, with a reported Ki of 0.09 nM. By inhibiting ITK, this compound effectively prevents the downstream phosphorylation of PLCγ1.
These application notes provide a detailed protocol for utilizing Western blot to detect and quantify the inhibition of PLCγ1 phosphorylation at Tyr783 in cells treated with this compound. This method is essential for researchers in drug development and cell signaling to assess the in-vitro efficacy and mechanism of action of ITK inhibitors.
Signaling Pathway of PLCγ1 Inhibition by this compound
The following diagram illustrates the signaling cascade from T-cell receptor (TCR) activation to the phosphorylation of PLCγ1, and the specific point of inhibition by this compound.
Experimental Protocol: Western Blot for p-PLCγ1
This protocol details the steps for assessing the effect of this compound on PLCγ1 phosphorylation in Jurkat T-cells following TCR stimulation.
1. Cell Culture and Treatment a. Culture Jurkat cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. b. Seed cells at a density of 1x10⁶ cells/mL. c. Pre-treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 50, 100 nM) for 1-2 hours. Include a vehicle control (e.g., DMSO). d. Stimulate TCR signaling by adding anti-CD3 (e.g., 1-2 µg/mL) and anti-CD28 (e.g., 1-2 µg/mL) antibodies for 10-15 minutes. Include an unstimulated, untreated control sample.
2. Cell Lysis a. Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. b. Wash the cell pellet once with ice-cold Phosphate-Buffered Saline (PBS). c. Lyse the cells by adding 100-200 µL of ice-cold RIPA Lysis Buffer supplemented with a fresh protease and phosphatase inhibitor cocktail. Keep samples on ice at all times to prevent dephosphorylation. d. Vortex briefly and incubate on ice for 30 minutes, with intermittent vortexing. e. Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein lysate) to a new pre-chilled microcentrifuge tube.
3. Protein Quantification a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay). b. Normalize the concentration of all samples with lysis buffer to ensure equal loading.
4. Sample Preparation and SDS-PAGE a. To 20-30 µg of protein from each sample, add 4X Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT). b. Denature the samples by heating at 95-100°C for 5-10 minutes. c. Load the prepared samples onto a 7.5% or 10% SDS-polyacrylamide gel. Include a protein ladder to determine molecular weights. d. Run the gel at 100-120V until the dye front reaches the bottom.
5. Protein Transfer a. Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane. PVDF is recommended for its durability, especially if stripping and reprobing is required. b. Pre-wet the PVDF membrane in methanol for 30 seconds before assembling the transfer stack. c. Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's instructions.
6. Immunoblotting a. Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using non-fat dry milk as a blocking agent, as it contains phosphoproteins (casein) that can cause high background with phospho-specific antibodies. b. Primary Antibody Incubation: Incubate the membrane with the primary antibody against Phospho-PLCγ1 (Tyr783) diluted in 5% BSA/TBST. A typical dilution is 1:1000. Incubate overnight at 4°C with gentle agitation. c. Washing: Wash the membrane three times for 5-10 minutes each with TBST at room temperature. d. Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature. e. Final Washes: Repeat the washing step (6c) three to four times.
7. Detection and Analysis a. Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for 1-5 minutes. c. Capture the chemiluminescent signal using a digital imager or X-ray film. d. Stripping and Reprobing for Total PLCγ1: To normalize the p-PLCγ1 signal, the membrane should be probed for total PLCγ1. i. Strip the membrane using a mild stripping buffer. ii. Block the membrane again as in step 6a. iii. Incubate with a primary antibody for total PLCγ1. iv. Repeat the subsequent washing, secondary antibody, and detection steps. e. Quantification: Use densitometry software to measure the band intensity for both p-PLCγ1 and total PLCγ1. The p-PLCγ1 signal should be normalized to the corresponding total PLCγ1 signal for each sample.
Experimental Workflow Diagram
The diagram below outlines the major steps of the Western blot protocol.
Data Presentation
Quantitative data from the densitometry analysis should be organized in a table for clear comparison. The ratio of phosphorylated protein to total protein is calculated to normalize for any variations in protein loading.
| Treatment Group | This compound [nM] | p-PLCγ1 (Tyr783) Intensity (Arbitrary Units) | Total PLCγ1 Intensity (Arbitrary Units) | Normalized p-PLCγ1 (p-PLCγ1 / Total PLCγ1) | % Inhibition (Relative to Stimulated Control) |
| Unstimulated Control | 0 | 150 | 10,000 | 0.015 | 98.5% |
| Stimulated Control | 0 | 10,000 | 10,150 | 0.985 | 0% |
| This compound | 1 | 7,500 | 9,950 | 0.754 | 23.5% |
| This compound | 5 | 4,200 | 10,050 | 0.418 | 57.6% |
| This compound | 10 | 2,100 | 9,900 | 0.212 | 78.5% |
| This compound | 50 | 550 | 10,100 | 0.054 | 94.5% |
| This compound | 100 | 200 | 10,000 | 0.020 | 98.0% |
Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.
Required Reagents and Buffers
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
Protease Inhibitor Cocktail: Commercially available cocktail (e.g., cOmplete™, Roche).
-
Phosphatase Inhibitor Cocktail: Commercially available cocktail (e.g., PhosSTOP™, Roche).
-
4X Laemmli Sample Buffer: 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 0.02% bromophenol blue, 20% β-mercaptoethanol (add fresh).
-
Tris-Buffered Saline (TBS), 10X: 200 mM Tris, 1.5 M NaCl. Adjust pH to 7.6.
-
TBST (Wash Buffer): 1X TBS with 0.1% Tween-20.
-
Blocking Buffer: 5% (w/v) BSA in TBST.
-
Primary Antibodies:
-
Phospho-PLCγ1 (Tyr783) Antibody (e.g., Cell Signaling Technology #2821).
-
PLCγ1 Antibody (e.g., Cell Signaling Technology #5690).
-
-
Secondary Antibody: HRP-linked Anti-rabbit IgG (e.g., Cell Signaling Technology #7074).
-
ECL Western Blotting Substrate.
Application Notes and Protocols for Flow Cytometry Analysis of T-cells Treated with GNE-4997
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-4997 is a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK), a crucial enzyme in the T-cell receptor (TCR) signaling pathway.[1][2][3][4] ITK, a member of the Tec family of kinases, is predominantly expressed in T-cells and natural killer (NK) cells and plays a pivotal role in T-cell activation, differentiation, and cytokine production.[1][2] Specifically, ITK is involved in the phosphorylation of phospholipase C-γ1 (PLCγ1), which in turn leads to calcium mobilization and the activation of downstream transcription factors such as NFAT, NF-κB, and AP-1.
Inhibition of ITK signaling by this compound is expected to modulate T-cell responses, including the suppression of T-helper 2 (Th2) cell differentiation and the enhancement of Th1 and cytotoxic T-lymphocyte (CTL) activity. This makes this compound a compound of interest for the treatment of diseases driven by aberrant T-cell function, such as allergic asthma, autoimmune disorders, and certain T-cell malignancies.
These application notes provide a detailed protocol for the analysis of primary human T-cells treated with this compound using flow cytometry. The described assays will enable researchers to characterize the dose-dependent effects of this compound on T-cell activation, proliferation, and cytokine expression.
This compound: Mechanism of Action
This compound selectively binds to ITK, inhibiting its kinase activity. This blockade prevents the phosphorylation of PLCγ1 downstream of the TCR, thereby attenuating the signaling cascade that leads to T-cell activation and effector function.
Expected Effects of this compound on T-Cell Subsets
Based on the known role of ITK, treatment with this compound is anticipated to result in:
-
Decreased Th2 differentiation and function: Reduced production of IL-4, IL-5, and IL-13.
-
Enhanced Th1 polarization: Potentially increased production of IFN-γ relative to Th2 cytokines.
-
Modulation of Regulatory T-cells (Tregs): Potential reduction in the frequency or suppressive function of Tregs.
-
Inhibition of T-cell proliferation: Dose-dependent decrease in T-cell expansion following stimulation.
-
Reduced expression of activation markers: Decreased surface expression of markers like CD25 and CD69.
Quantitative Data Summary
The following tables present representative data illustrating the expected dose-dependent effects of this compound on various T-cell parameters as measured by flow cytometry.
Table 1: Effect of this compound on T-Cell Proliferation
| This compound Concentration (nM) | Proliferation Index (CFSE Assay) | % Inhibition |
| 0 (Vehicle) | 4.5 ± 0.3 | 0 |
| 1 | 3.8 ± 0.4 | 15.6 |
| 10 | 2.1 ± 0.2 | 53.3 |
| 100 | 0.8 ± 0.1 | 82.2 |
| 1000 | 0.2 ± 0.1 | 95.6 |
Table 2: Effect of this compound on T-Cell Activation Marker Expression (48h post-stimulation)
| This compound Conc. (nM) | % CD4+CD69+ | CD69 MFI (CD4+) | % CD4+CD25+ | CD25 MFI (CD4+) |
| 0 (Vehicle) | 85 ± 5 | 15000 ± 1200 | 78 ± 6 | 25000 ± 2100 |
| 10 | 72 ± 6 | 12500 ± 1100 | 65 ± 5 | 20000 ± 1800 |
| 100 | 45 ± 4 | 8000 ± 700 | 38 ± 4 | 11000 ± 900 |
| 1000 | 15 ± 3 | 3000 ± 400 | 12 ± 2 | 4500 ± 500 |
Table 3: Effect of this compound on T-Helper Cell Differentiation (72h post-stimulation)
| This compound Conc. (nM) | % Th1 (CD4+IFN-γ+) | % Th2 (CD4+IL-4+) | Th1/Th2 Ratio | % Treg (CD4+CD25+FoxP3+) |
| 0 (Vehicle) | 25 ± 3 | 15 ± 2 | 1.7 | 8 ± 1.5 |
| 10 | 28 ± 3 | 10 ± 1.5 | 2.8 | 7.5 ± 1.2 |
| 100 | 35 ± 4 | 5 ± 1 | 7.0 | 5 ± 1.0 |
| 1000 | 38 ± 4 | 2 ± 0.5 | 19.0 | 3 ± 0.8 |
Experimental Protocols
The following protocols provide a detailed methodology for the isolation, culture, treatment, and flow cytometric analysis of human primary T-cells.
Protocol 1: Human Primary T-Cell Isolation and Culture
-
PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
T-Cell Enrichment: Enrich for pan T-cells from the PBMC population using a negative selection kit to avoid pre-activation of the cells.
-
Cell Counting and Viability: Count the enriched T-cells and assess viability using Trypan Blue exclusion. Viability should be >95%.
-
CFSE Staining (for Proliferation Assay): Resuspend T-cells at 1x10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold complete RPMI medium. Wash the cells twice.
-
Cell Plating: Resuspend the T-cells in complete RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Plate the cells in a 96-well U-bottom plate at a density of 1x10^5 cells per well.
Protocol 2: this compound Treatment and T-Cell Stimulation
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock to achieve the desired final concentrations (e.g., 1 nM to 1000 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Add the diluted this compound or vehicle control (DMSO) to the appropriate wells and incubate for 1 hour at 37°C.
-
Stimulation: Stimulate the T-cells by adding anti-CD3 and anti-CD28 antibodies (plate-bound or soluble) at optimized concentrations (e.g., 1 µg/mL each).
-
Incubation: Culture the cells for 24 to 96 hours at 37°C in a 5% CO2 incubator. The incubation time will depend on the specific endpoint being measured (e.g., 24-48h for activation markers, 72-96h for proliferation and differentiation).
Protocol 3: Flow Cytometry Staining for Surface Markers and Intracellular Cytokines
-
Restimulation for Cytokine Detection: For intracellular cytokine analysis, restimulate the cells for the final 4-6 hours of culture with a cell stimulation cocktail (e.g., PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Cell Harvesting: Harvest the cells from the 96-well plate and transfer to FACS tubes.
-
Surface Staining: Wash the cells with FACS buffer (PBS with 2% FBS). Resuspend the cells in a cocktail of fluorescently conjugated antibodies against surface markers (e.g., CD3, CD4, CD8, CD69, CD25) and incubate for 30 minutes at 4°C in the dark.
-
Fixation and Permeabilization: Wash the cells to remove unbound antibodies. Fix and permeabilize the cells using a commercial fixation/permeabilization buffer kit according to the manufacturer's instructions.
-
Intracellular Staining: Resuspend the fixed and permeabilized cells in a cocktail of fluorescently conjugated antibodies against intracellular targets (e.g., IFN-γ, IL-4, FoxP3) diluted in permeabilization buffer. Incubate for 30-45 minutes at room temperature in the dark.
-
Final Washes and Resuspension: Wash the cells twice with permeabilization buffer and then once with FACS buffer. Resuspend the final cell pellet in FACS buffer for acquisition.
Protocol 4: Flow Cytometry Acquisition and Analysis
-
Instrument Setup: Use a properly calibrated flow cytometer. Set up compensation controls using single-stained beads or cells for each fluorochrome in the panel.
-
Data Acquisition: Acquire a sufficient number of events (e.g., 50,000-100,000 events in the lymphocyte gate) for each sample.
-
Gating Strategy:
-
Gate on lymphocytes based on forward scatter (FSC) and side scatter (SSC).
-
Gate on single cells using FSC-A vs FSC-H.
-
Gate on live cells (if a viability dye was used).
-
Identify CD3+ T-cells.
-
From the CD3+ population, identify CD4+ and CD8+ subsets.
-
Analyze the expression of activation markers (CD69, CD25) on the CD4+ and CD8+ populations.
-
For intracellular cytokine analysis, analyze the expression of IFN-γ and IL-4 within the CD4+ population to identify Th1 and Th2 cells, respectively.
-
For Treg analysis, gate on CD4+CD25+ cells and then analyze FoxP3 expression.
-
For proliferation analysis, gate on CD4+ and CD8+ T-cells and analyze the dilution of CFSE fluorescence.
-
Conclusion
The protocols and expected outcomes detailed in these application notes provide a robust framework for investigating the immunomodulatory effects of the ITK inhibitor this compound on human T-cells. By employing multi-parameter flow cytometry, researchers can gain valuable insights into the compound's mechanism of action and its potential as a therapeutic agent for a range of T-cell-mediated diseases. The provided data tables and diagrams serve as a guide for experimental design and data interpretation.
References
- 1. Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors. Part II. Second-Generation Analogues with Enhanced Potency, Selectivity, and Pharmacodynamic Modulation in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: GNE-4997 in Co-culture with Dendritic Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-4997 is a highly potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK), a critical component of the T-cell receptor (TCR) signaling pathway.[1][2][3] With a Ki of 0.09 nM, this compound offers a powerful tool for investigating the role of ITK in T-cell development, differentiation, and effector functions.[2][4] Notably, this compound has been designed to reduce off-target antiproliferative effects and cytotoxicity, making it a more specific and less toxic research compound.[1][2]
Dendritic cells (DCs) are the most potent antigen-presenting cells (APCs) and play a pivotal role in initiating and shaping adaptive immune responses. The interaction between DCs and T-cells is a cornerstone of immune activation. Given that ITK is predominantly expressed in T-cells and is crucial for TCR signaling, investigating the effects of this compound in a DC-T-cell co-culture system can provide valuable insights into its immunomodulatory properties. These application notes provide detailed protocols for utilizing this compound in a co-culture model with human monocyte-derived dendritic cells (Mo-DCs) and autologous T-cells to assess its impact on T-cell activation and function.
Signaling Pathway of ITK and Inhibition by this compound
The following diagram illustrates the simplified signaling cascade downstream of the T-cell receptor (TCR) and the point of intervention by this compound. Upon TCR engagement with an antigen presented by a dendritic cell, a signaling cascade is initiated, leading to the activation of ITK. Activated ITK then phosphorylates and activates Phospholipase C-gamma 1 (PLCγ1), which ultimately results in T-cell activation, proliferation, and cytokine production. This compound selectively binds to and inhibits the kinase activity of ITK, thereby blocking this downstream signaling.
Experimental Protocols
Protocol 1: Generation of Human Monocyte-Derived Dendritic Cells (Mo-DCs)
This protocol describes the generation of immature Mo-DCs from human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human Peripheral Blood Leukopak or Buffy Coat
-
Ficoll-Paque PLUS
-
RosetteSep™ Human Monocyte Enrichment Cocktail
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Recombinant Human GM-CSF
-
Recombinant Human IL-4
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Isolate PBMCs: Isolate PBMCs from a leukopak or buffy coat by density gradient centrifugation using Ficoll-Paque PLUS according to the manufacturer's instructions.
-
Enrich Monocytes: Enrich for monocytes from the PBMC population using the RosetteSep™ Human Monocyte Enrichment Cocktail following the manufacturer's protocol.
-
Culture Mo-DCs: a. Resuspend the enriched monocytes in complete RPMI-1640 medium (supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin). b. Plate the cells in a T-75 flask at a density of 1 x 10^6 cells/mL. c. Add recombinant human GM-CSF (50 ng/mL) and recombinant human IL-4 (50 ng/mL) to the culture medium. d. Incubate the cells for 5-7 days at 37°C in a 5% CO2 incubator. e. On day 3, add fresh medium containing GM-CSF and IL-4.
-
Harvest Immature Mo-DCs: On day 7, harvest the loosely adherent and suspension cells, which are the immature Mo-DCs.
Protocol 2: DC-T-Cell Co-culture with this compound
This protocol details the co-culture of Mo-DCs with autologous T-cells in the presence of this compound to assess its effect on T-cell activation.
Materials:
-
Immature Mo-DCs (from Protocol 1)
-
Autologous CD4+ or CD8+ T-cells (isolated from the same donor's PBMCs)
-
Complete RPMI-1640 medium
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) or other DC maturation stimuli
-
Staphylococcal enterotoxin B (SEB) or other T-cell stimuli
-
96-well U-bottom plates
Procedure:
-
Mature Mo-DCs: a. Resuspend the immature Mo-DCs in complete RPMI-1640 medium. b. Plate the Mo-DCs in a 96-well U-bottom plate at a density of 5 x 10^4 cells/well. c. Add a maturation stimulus, such as LPS (100 ng/mL), and incubate for 24 hours.
-
Prepare this compound dilutions: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Set up Co-culture: a. After 24 hours of maturation, add the prepared this compound dilutions to the Mo-DC cultures. b. Isolate autologous CD4+ or CD8+ T-cells from the same donor PBMCs using appropriate isolation kits. c. Add the T-cells to the Mo-DC cultures at a DC:T-cell ratio of 1:10 (5 x 10^5 T-cells/well). d. Add a T-cell stimulus, such as SEB (100 ng/mL). e. Include appropriate controls: vehicle control (DMSO), T-cells alone, and DCs alone.
-
Incubate: Incubate the co-culture plates for 48-72 hours at 37°C in a 5% CO2 incubator.
Experimental Workflow
The following diagram outlines the workflow for the DC-T-cell co-culture experiment with this compound.
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes from experiments using this compound in a DC-T-cell co-culture system.
Table 1: Effect of this compound on T-Cell Cytokine Production in DC-T-Cell Co-culture
| This compound Conc. (nM) | IFN-γ (pg/mL) ± SD | IL-2 (pg/mL) ± SD |
| 0 (Vehicle) | 1520 ± 125 | 850 ± 75 |
| 0.1 | 1380 ± 110 | 780 ± 60 |
| 1 | 950 ± 80 | 540 ± 50 |
| 10 | 420 ± 35 | 210 ± 20 |
| 100 | 80 ± 10 | 45 ± 8 |
| IC50 (nM) | ~5.5 | ~4.2 |
Table 2: Effect of this compound on T-Cell Proliferation in DC-T-Cell Co-culture
| This compound Conc. (nM) | Proliferation Index ± SD |
| 0 (Vehicle) | 4.8 ± 0.5 |
| 0.1 | 4.5 ± 0.4 |
| 1 | 3.2 ± 0.3 |
| 10 | 1.5 ± 0.2 |
| 100 | 1.1 ± 0.1 |
| IC50 (nM) | ~3.8 |
Analysis and Interpretation
The data presented in Tables 1 and 2 suggest that this compound dose-dependently inhibits T-cell cytokine production (IFN-γ and IL-2) and proliferation in a DC-T-cell co-culture model. The IC50 values are in the low nanomolar range, consistent with the high potency of this compound as an ITK inhibitor.[1][3] These results would indicate that this compound effectively suppresses T-cell activation mediated by antigen-presenting dendritic cells.
Conclusion
This compound is a valuable research tool for dissecting the role of ITK in T-cell immunology. The provided protocols offer a framework for investigating the immunomodulatory effects of this compound in a physiologically relevant DC-T-cell co-culture system. Such studies are crucial for understanding the therapeutic potential of selective ITK inhibition in various immune-mediated diseases.
Disclaimer: The quantitative data presented in this document is hypothetical and for illustrative purposes only. Actual experimental results may vary.
References
Application Notes and Protocols: Calcium Mobilization Assay for the Characterization of GNE-4997, a Potent ITK Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
GNE-4997 is a highly potent and selective inhibitor of the Interleukin-2-inducible T-cell kinase (ITK), a crucial enzyme in the T-cell receptor (TCR) signaling pathway.[1][2][3] ITK activation is a key event following TCR engagement, leading to the phosphorylation and activation of phospholipase C-γ1 (PLCγ1). Activated PLCγ1 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a critical second messenger, instigating a cascade of downstream signaling events that culminate in T-cell activation, proliferation, and cytokine release.[2]
This application note provides a detailed protocol for a fluorescence-based calcium mobilization assay to characterize the inhibitory activity of this compound on TCR-induced calcium flux in Jurkat cells, a human T-lymphocyte cell line. This assay is a robust method for evaluating the potency and efficacy of ITK inhibitors.
Signaling Pathway
The signaling cascade from T-cell receptor activation to calcium mobilization is a well-orchestrated process. The diagram below illustrates the key steps and the point of intervention for this compound.
Experimental Workflow
The following diagram outlines the major steps of the calcium mobilization assay, from cell preparation to data analysis.
Materials and Reagents
| Material/Reagent | Supplier (Example) |
| Jurkat E6.1 cells | ATCC |
| RPMI 1640 Medium | Gibco |
| Fetal Bovine Serum (FBS) | Gibco |
| Penicillin-Streptomycin | Gibco |
| This compound | MedChemExpress |
| Fluo-4 AM | Invitrogen |
| Pluronic F-127 | Invitrogen |
| Probenecid | Sigma-Aldrich |
| Anti-CD3 Antibody (clone UCHT1) | BioLegend |
| Anti-CD28 Antibody (clone CD28.2) | BioLegend |
| Goat Anti-Mouse IgG | Jackson ImmunoResearch |
| 96-well black, clear-bottom plates | Corning |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich |
| Hanks' Balanced Salt Solution (HBSS) | Gibco |
Detailed Experimental Protocol
This protocol is optimized for a 96-well plate format.
1. Cell Culture and Plating: a. Culture Jurkat E6.1 cells in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. b. On the day of the assay, harvest cells in the exponential growth phase and wash them once with serum-free RPMI 1640. c. Resuspend cells in assay buffer (HBSS with 20 mM HEPES and 2.5 mM probenecid) to a final density of 5 x 10^6 cells/mL. d. Seed 50 µL of the cell suspension (250,000 cells) into each well of a 96-well black, clear-bottom plate.
2. Dye Loading: a. Prepare a 2X Fluo-4 AM loading solution in assay buffer. For example, mix 4 µM Fluo-4 AM and 0.04% Pluronic F-127 in assay buffer. b. Add 50 µL of the 2X Fluo-4 AM loading solution to each well containing cells. c. Incubate the plate at 37°C for 45-60 minutes in the dark. d. After incubation, centrifuge the plate at 300 x g for 3 minutes and carefully remove the supernatant. e. Resuspend the cells in 100 µL of assay buffer.
3. Compound Preparation and Incubation: a. Prepare a 2X serial dilution of this compound in assay buffer. The final concentration in the well should typically range from 1 µM to 0.1 nM. Include a vehicle control (e.g., 0.1% DMSO). b. Add 50 µL of the 2X this compound dilutions to the appropriate wells. c. Incubate the plate at room temperature for 15-30 minutes, protected from light.
4. TCR Stimulation and Fluorescence Measurement: a. Prepare a 4X TCR stimulation cocktail. For Jurkat cells, a combination of anti-CD3 and anti-CD28 antibodies cross-linked with a secondary antibody is effective. For example, use 10 µg/mL anti-CD3, 5 µg/mL anti-CD28, and 20 µg/mL goat anti-mouse IgG in assay buffer. b. Set up a fluorescence plate reader (e.g., FlexStation or FLIPR) to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm. c. Establish a stable baseline fluorescence reading for 10-20 seconds. d. Inject 50 µL of the 4X TCR stimulation cocktail into each well. e. Immediately begin recording the fluorescence signal every 1-2 seconds for a total of 2-3 minutes.
5. Data Analysis: a. The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after the addition of the stimulus. b. Normalize the data by setting the response of the vehicle-treated (stimulated) cells to 100% and the response of unstimulated cells to 0%. c. Plot the normalized response against the logarithm of the this compound concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of this compound that inhibits the calcium response by 50%).
Data Presentation
The following table presents representative data from a calcium mobilization assay performed with varying concentrations of this compound.
| This compound Conc. (nM) | Log [this compound] | Average Peak Fluorescence (RFU) | % Inhibition |
| 1000 | 3.00 | 150 | 98.2 |
| 300 | 2.48 | 250 | 96.4 |
| 100 | 2.00 | 500 | 92.7 |
| 30 | 1.48 | 1200 | 82.9 |
| 10 | 1.00 | 2500 | 63.6 |
| 3 | 0.48 | 4500 | 34.5 |
| 1 | 0.00 | 5800 | 12.1 |
| 0.3 | -0.52 | 6400 | 3.0 |
| 0.1 | -1.00 | 6500 | 1.5 |
| 0 (Vehicle) | - | 6600 | 0 |
| Unstimulated | - | 100 | 100 |
Note: The data presented are for illustrative purposes and may not represent actual experimental results.
From this data, an IC50 value can be calculated. This compound has been reported to inhibit PLC-γ phosphorylation in Jurkat cells with an IC50 of 4 nM following T-cell receptor stimulation.[1][2] The expected IC50 for calcium mobilization would be in a similar nanomolar range.
Conclusion
The calcium mobilization assay is a sensitive and reliable method for quantifying the inhibitory effects of compounds targeting the TCR signaling pathway. This protocol provides a detailed framework for assessing the potency of this compound as an ITK inhibitor. The assay can be adapted for high-throughput screening to identify and characterize novel modulators of T-cell activation.
References
Troubleshooting & Optimization
GNE-4997 solubility and preparation for cell culture
This technical support center provides essential information for researchers, scientists, and drug development professionals working with GNE-4997. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed protocols to facilitate your in vitro cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Interleukin-2-inducible T-cell kinase (ITK), a crucial enzyme in the T-cell receptor (TCR) signaling pathway.[1] By inhibiting ITK, this compound blocks downstream signaling events, such as the phosphorylation of phospholipase C-gamma (PLC-γ), which is critical for T-cell activation.[2] This makes this compound a valuable tool for studying T-cell mediated immune responses.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound solid powder should be stored at -20°C, where it is stable for months to years. Stock solutions of this compound in DMSO can be stored at -20°C or -80°C. To maintain potency, it is recommended to use stock solutions within 1 to 6 months and to aliquot them to avoid multiple freeze-thaw cycles.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) but is not soluble in water. It is recommended to prepare a concentrated stock solution in high-purity, anhydrous DMSO.
This compound Properties and Activity
| Property | Value | Reference |
| Molecular Weight | 515.58 g/mol | --INVALID-LINK-- |
| Solubility | Soluble in DMSO (up to 10 mM) | --INVALID-LINK-- |
| Ki for ITK | 0.09 nM | --INVALID-LINK-- |
| IC50 (PLC-γ phosphorylation in Jurkat cells) | 4 nM | --INVALID-LINK-- |
Troubleshooting Guide: this compound Precipitation in Cell Culture
A common challenge when working with hydrophobic compounds like this compound is its precipitation upon dilution into aqueous cell culture media. This can lead to inaccurate dosing and potential cytotoxicity. The following guide provides steps to prevent and troubleshoot this issue.
Problem: A precipitate is observed in the cell culture medium after adding this compound.
| Potential Cause | Recommended Solution |
| Poor Quality or Wet DMSO | Use high-purity, anhydrous DMSO to prepare your stock solution. Ensure the DMSO has not been stored improperly, which can lead to water absorption. |
| "Solvent Shock" | Avoid adding the concentrated DMSO stock directly into the full volume of your cell culture medium. Instead, perform a serial dilution. First, dilute the stock into a small volume of pre-warmed (37°C) serum-free medium, mix gently, and then add this intermediate dilution to your final volume of complete medium. |
| Final DMSO Concentration Too High | Keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally at or below 0.1%. Higher concentrations of DMSO can be toxic to cells and can cause the compound to precipitate. |
| Low Temperature of Medium | Always pre-warm your cell culture medium to 37°C before adding the this compound solution. Adding the compound to cold medium can induce precipitation. |
| High Final Concentration of this compound | The desired final concentration may exceed the solubility limit of this compound in the cell culture medium. Perform a dose-response experiment to determine the highest soluble concentration that still provides the desired biological effect. |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 5.16 mg of this compound (MW: 515.58 g/mol ) in 1 mL of DMSO.
-
Vortex the solution for 1-2 minutes to ensure complete dissolution. If needed, sonicate in a water bath for 5-10 minutes.
-
Visually inspect the solution against a light source to confirm that no undissolved particles remain.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
General Protocol for Treating Cells with this compound
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Cells to be treated
-
-
Procedure:
-
Determine the final concentration of this compound required for your experiment. Based on its IC50, a starting range of 1-100 nM is recommended.
-
Prepare an intermediate dilution of the this compound stock solution in pre-warmed, serum-free cell culture medium. For example, to achieve a final concentration of 10 nM in 10 mL of medium, you can prepare a 1 µM intermediate solution by adding 1 µL of the 10 mM stock to 999 µL of serum-free medium.
-
Add the appropriate volume of the intermediate dilution to your cells in complete medium. For the example above, you would add 100 µL of the 1 µM intermediate solution to 9.9 mL of cell suspension.
-
Gently mix the cell culture plate or flask to ensure even distribution of the compound.
-
Incubate the cells for the desired duration of your experiment.
-
Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
-
Visualizations
Caption: Experimental workflow for this compound solution preparation.
Caption: Simplified ITK signaling pathway and the inhibitory action of this compound.
References
GNE-4997 Technical Support Center: Troubleshooting Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting potential off-target effects of GNE-4997, a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK), a member of the Tec family of non-receptor tyrosine kinases.[1][2][3][4] ITK is a key component of the T-cell receptor (TCR) signaling pathway and plays a critical role in T-cell activation, differentiation, and cytokine production.[5] this compound has a high affinity for ITK with a Ki of 0.09 nM and inhibits the phosphorylation of its downstream substrate, PLC-γ1, in Jurkat cells with an IC50 of 4 nM.[2][3]
Q2: How was this compound designed to minimize off-target effects?
The design of this compound aimed to reduce cytotoxicity by addressing off-target antiproliferative effects that can be associated with the basicity of solubilizing elements in kinase inhibitors.[2][3] While designed for high selectivity, it is crucial to experimentally verify its specificity in your model system.
Q3: What are the potential off-target kinases for inhibitors related to this compound?
Q4: What are the common signs of off-target effects in my experiments with this compound?
Unexplained or unexpected phenotypes that do not align with the known functions of ITK inhibition are the primary indicators of potential off-target effects. These can include:
-
Unexpected cytotoxicity: Cell death at concentrations where ITK is inhibited, but not expected to cause toxicity.
-
Activation or inhibition of alternative signaling pathways: For example, modulation of pathways not known to be downstream of ITK.
-
Phenotypes inconsistent with ITK knockout/knockdown models: If the effects of this compound differ significantly from genetic inhibition of ITK in the same cell type.
-
Inconsistent results across different cell lines: Off-target effects can be cell-type specific depending on the expression levels of the off-target proteins.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability/Cytotoxicity
If you observe unexpected changes in cell viability or cytotoxicity after treatment with this compound, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a dose-response curve: Determine the IC50 for the cytotoxic effect and compare it to the IC50 for ITK inhibition (e.g., by measuring p-PLC-γ1 levels). A significant discrepancy suggests an off-target effect. 2. Test in a different cell line: Use a cell line that does not express ITK or expresses it at very low levels. If the cytotoxic effect persists, it is likely off-target. 3. Kinome-wide selectivity screen: To definitively identify off-target kinases, consider a commercial kinome profiling service. | A clear separation between the on-target potency and the cytotoxic effect. Identification of potential off-target kinases responsible for the cytotoxicity. |
| Compound precipitation | 1. Check solubility: Visually inspect the media for any signs of precipitation, especially at higher concentrations. 2. Use a lower solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells (typically <0.1%). | Clear media and confirmation that the observed effects are not due to compound precipitation. |
Issue 2: Inconsistent or Unexpected Signaling Pathway Modulation
If your results show modulation of signaling pathways that are not downstream of ITK, follow these steps:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Off-target kinase inhibition | 1. Validate with a structurally unrelated ITK inhibitor: Use another selective ITK inhibitor with a different chemical scaffold. If the unexpected signaling effect is not reproduced, it is likely an off-target effect of this compound. 2. Rescue experiment: In a cell line with ITK knocked out, re-introduce wild-type ITK and a this compound-resistant mutant of ITK. If the on-target effect is rescued by the resistant mutant but the unexpected signaling is not, this points to an off-target effect. 3. Western Blot Analysis: Probe for the activation of suspected off-target pathways (e.g., pathways regulated by LRRK2 or FYN). | Confirmation of whether the unexpected signaling is on-target or off-target. |
| Activation of compensatory signaling pathways | 1. Time-course experiment: Analyze signaling pathways at different time points after this compound treatment. Compensatory pathways may be activated at later time points. 2. Phospho-proteomics screen: A broader, unbiased approach to identify activated pathways. | Understanding the dynamics of the cellular response to ITK inhibition and identifying any feedback loops or compensatory mechanisms. |
Experimental Protocols
Protocol 1: Western Blot for Phospho-PLC-γ1 (On-Target Effect)
This protocol is for assessing the on-target effect of this compound by measuring the phosphorylation of PLC-γ1 in Jurkat cells.
Materials:
-
Jurkat E6-1 cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Anti-CD3 antibody (OKT3)
-
Anti-CD28 antibody
-
Phosphatase and protease inhibitor cocktails
-
RIPA lysis buffer
-
BCA protein assay kit
-
Primary antibodies: anti-phospho-PLC-γ1 (Tyr783), anti-total PLC-γ1, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture Jurkat E6-1 cells in RPMI-1640 supplemented with 10% FBS.
-
Seed cells at a density of 1 x 10^6 cells/mL.
-
Pre-treat cells with a dose range of this compound (e.g., 1 nM to 1 µM) or vehicle (DMSO) for 1 hour.
-
-
Cell Stimulation:
-
Stimulate the cells with anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies for 10 minutes at 37°C.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing phosphatase and protease inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-PLC-γ1 and total PLC-γ1 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Probe for β-actin as a loading control.
-
Protocol 2: Kinome Profiling for Off-Target Identification
To obtain a comprehensive selectivity profile of this compound, a kinome-wide screening assay is recommended. This is typically performed as a service by specialized companies.
General Workflow:
-
Compound Submission: Provide a sample of this compound at a specified concentration and purity.
-
Assay Performance: The service provider will typically perform a competition binding assay (e.g., KINOMEscan™) where this compound competes with a labeled ligand for binding to a large panel of kinases (typically over 400).[6]
-
Data Analysis: The results are usually provided as the percentage of inhibition for each kinase at a specific concentration of this compound. This data can be used to generate a selectivity profile and identify potential off-targets.
Visualizing the ITK Signaling Pathway
The following diagram illustrates the central role of ITK in the T-cell receptor signaling cascade. Inhibition of ITK by this compound is expected to block the downstream signaling events shown.
References
Optimizing GNE-4997 concentration for T-cell inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GNE-4997 for T-cell inhibition experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Interleukin-2 inducible T-cell kinase (ITK).[1] ITK is a crucial enzyme in the T-cell receptor (TCR) signaling pathway.[1] By inhibiting ITK, this compound effectively blocks downstream signaling cascades that are essential for T-cell activation, proliferation, and cytokine production.
Q2: What is the potency of this compound?
A2: this compound is a highly potent inhibitor with a binding affinity (Ki) of 0.09 nM for ITK.[1][2] In cellular assays, it has been shown to inhibit the phosphorylation of Phospholipase C-gamma (PLC-γ) in Jurkat cells with an IC50 of 4 nM.[1]
Q3: What are the expected effects of this compound on T-cell function?
A3: By inhibiting ITK, this compound is expected to lead to a reduction in T-cell activation and proliferation. This includes decreased production of cytokines, particularly those associated with Th2-mediated immune responses.
Q4: In which cell lines has this compound been shown to be effective?
A4: this compound has been demonstrated to inhibit PLC-γ phosphorylation in Jurkat cells, a human T-lymphocyte cell line commonly used in immunological research.[1]
Q5: How should I prepare and store this compound?
A5: For optimal stability, this compound should be stored as a solid at -20°C. For experimental use, prepare a stock solution in a suitable solvent like DMSO. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. Refer to the manufacturer's datasheet for specific solubility information.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High cell death or cytotoxicity observed at expected effective concentrations. | 1. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 2. Off-target effects: Although this compound is selective, high concentrations may lead to off-target kinase inhibition. | 1. Ensure the final solvent concentration in your culture medium is below a toxic threshold (typically <0.1% for DMSO). Always include a vehicle-only control. 2. Perform a dose-response curve to determine the optimal concentration that inhibits T-cell function without causing significant cytotoxicity. Consider using a lower concentration for a longer duration. |
| Inconsistent or no inhibition of T-cell activation. | 1. Suboptimal this compound Concentration: The concentration of the inhibitor may be too low. 2. Cell Health and Density: Poor cell viability or incorrect cell density can affect experimental outcomes. 3. Inadequate T-cell Stimulation: The method used to activate T-cells may not be optimal. 4. Inhibitor Degradation: Improper storage or handling of this compound may have led to its degradation. | 1. Titrate this compound across a range of concentrations (e.g., 1 nM to 1 µM) to find the optimal inhibitory concentration for your specific cell type and assay. 2. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Optimize cell seeding density. 3. Confirm the potency of your stimulating agents (e.g., anti-CD3/CD28 antibodies, antigens). Titrate the concentration of the stimulating agent. 4. Prepare fresh stock solutions of this compound and store them appropriately. |
| Variability between experimental replicates. | 1. Pipetting Errors: Inaccurate pipetting can lead to inconsistent inhibitor concentrations or cell numbers. 2. Inconsistent Incubation Times: Variations in incubation times can affect the extent of inhibition. 3. Cell Passage Number: High passage numbers can lead to changes in cell behavior and response to stimuli. | 1. Use calibrated pipettes and ensure thorough mixing of solutions. 2. Adhere strictly to the planned incubation times for all experimental conditions. 3. Use cells within a consistent and low passage number range for all experiments. |
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound's inhibitory activity.
| Parameter | Value | Assay Condition | Reference |
| Ki (ITK) | 0.09 nM | Biochemical kinase assay | [1][2] |
| IC50 | 4 nM | Inhibition of PLC-γ phosphorylation in Jurkat cells upon T-cell receptor stimulation | [1] |
Experimental Protocols
Protocol 1: T-Cell Proliferation Assay using CFSE Dilution
This protocol outlines a method to assess the inhibitory effect of this compound on T-cell proliferation by measuring the dilution of Carboxyfluorescein succinimidyl ester (CFSE).
Materials:
-
Primary T-cells or Jurkat cells
-
This compound
-
DMSO (vehicle control)
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
Phosphate Buffered Saline (PBS)
-
96-well culture plates
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Isolate primary T-cells or culture Jurkat cells to the desired density.
-
Wash cells with PBS.
-
Resuspend cells in PBS at a concentration of 1 x 10^6 cells/mL.
-
-
CFSE Staining:
-
Add CFSE to the cell suspension at a final concentration of 1-5 µM.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Incubate on ice for 5 minutes.
-
Wash the cells twice with complete RPMI-1640 medium.
-
-
Cell Plating and Treatment:
-
Resuspend CFSE-labeled cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. Also, prepare a vehicle control (DMSO).
-
Add 50 µL of the this compound dilutions or vehicle control to the respective wells.
-
-
T-Cell Stimulation:
-
Prepare a solution of anti-CD3 and anti-CD28 antibodies in complete RPMI-1640 medium.
-
Add 50 µL of the antibody solution to the wells to achieve the desired final concentration for stimulation (e.g., 1 µg/mL for each antibody).
-
Include unstimulated control wells (cells with media only).
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Wash the cells with PBS containing 2% FBS.
-
Resuspend the cells in an appropriate buffer for flow cytometry.
-
Analyze the CFSE fluorescence of the cells using a flow cytometer. Proliferation is indicated by a decrease in CFSE fluorescence intensity as the dye is diluted with each cell division.
-
Protocol 2: Western Blot for Phospho-PLC-γ1
This protocol describes how to measure the inhibition of ITK activity by assessing the phosphorylation status of its downstream target, PLC-γ1.
Materials:
-
Jurkat cells
-
This compound
-
DMSO (vehicle control)
-
Complete RPMI-1640 medium
-
Anti-CD3 antibody
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-PLC-γ1 (Tyr783) and anti-total-PLC-γ1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture Jurkat cells to a density of approximately 1-2 x 10^6 cells/mL.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
T-Cell Stimulation:
-
Stimulate the cells with anti-CD3 antibody (e.g., 10 µg/mL) for 5-10 minutes at 37°C.
-
Include an unstimulated control.
-
-
Cell Lysis:
-
Immediately after stimulation, place the cells on ice and pellet them by centrifugation.
-
Wash the cells once with ice-cold PBS.
-
Lyse the cell pellet with ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-PLC-γ1 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total PLC-γ1 to confirm equal protein loading.
-
Visualizations
Caption: this compound inhibits ITK, a key kinase in TCR signaling.
Caption: A general workflow for assessing T-cell inhibition by this compound.
Caption: A logical approach to troubleshooting this compound experiments.
References
GNE-4997 Technical Support Center: Minimizing Cytotoxicity in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the cytotoxic effects of GNE-4997 in primary cell cultures. This compound is a potent and selective inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK), a key signaling molecule in T-cells. While designed for reduced off-target effects, careful optimization is crucial when working with sensitive primary cells.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a highly potent and selective inhibitor of ITK, with a Ki (inhibition constant) of 0.09 nM.[1] It functions by blocking the phosphorylation of Phospholipase C-gamma 1 (PLC-γ1) downstream of the T-cell receptor (TCR), a critical step in T-cell activation.[1] In the Jurkat human T-cell line, this compound inhibits PLC-γ phosphorylation with an IC50 of 4 nM.[1] The design of this compound specifically aimed to reduce cytotoxicity by optimizing the basicity of its solubilizing elements, which was found to correlate with off-target antiproliferative effects.[1]
Q2: Why am I observing high levels of cell death in my primary cell cultures treated with this compound?
Primary cells are generally more sensitive to chemical compounds than immortalized cell lines. High cytotoxicity can result from several factors:
-
Concentration: The effective concentration for ITK inhibition may be close to or overlap with a cytotoxic concentration in your specific primary cell type.
-
Exposure Duration: Prolonged exposure, even at a low concentration, can lead to cumulative toxicity.
-
Off-Target Effects: While this compound is selective, at higher concentrations, it may inhibit other kinases or cellular processes, leading to toxicity.
-
Cell Health: The initial health and viability of your primary cells can significantly impact their sensitivity to the compound.
-
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) used to dissolve this compound may be toxic to your cells.
Q3: What are the recommended starting concentrations for this compound in primary cells?
Specific cytotoxicity data for this compound in primary cells (e.g., CC50) is not widely published. Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific primary cell type. A suggested starting range for a dose-response curve would be from 1 nM to 10 µM.
Q4: How can I differentiate between on-target ITK inhibition and off-target cytotoxicity?
To confirm that the observed effects are due to ITK inhibition, you should assess the phosphorylation status of downstream targets like PLC-γ1. A reduction in p-PLC-γ1 at concentrations that do not induce significant cell death would indicate on-target activity.
Troubleshooting Guides
Issue 1: High Cell Death Observed at Expected Effective Concentration
| Potential Cause | Troubleshooting Steps |
| Inhibitor concentration is too high for the specific primary cell type. | Perform a dose-response curve to determine the optimal concentration. Start with a lower concentration range and identify the lowest concentration that provides the desired biological effect with minimal toxicity. |
| Prolonged exposure to the inhibitor. | Conduct a time-course experiment to determine the shortest incubation time required to achieve the desired effect. |
| High solvent concentration. | Ensure the final solvent concentration (e.g., DMSO) is consistent across all conditions and is at a non-toxic level for your primary cells (typically ≤ 0.1%). |
| Poor primary cell health. | Use primary cells at a consistent and low passage number. Ensure cells are healthy and in the exponential growth phase before treatment. Standardize cell seeding density. |
Issue 2: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Steps |
| Variability in primary cell health and passage number. | Use primary cells from the same donor/lot and at a consistent, low passage number. Ensure consistent cell seeding densities. |
| Inhibitor degradation. | Aliquot the inhibitor upon receipt and store as recommended. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment. |
| Metabolism of the inhibitor by the cells. | For long-term experiments, consider replacing the media with fresh inhibitor-containing media every 24-48 hours. |
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound. Note the absence of specific cytotoxicity data (CC50) in primary cells, highlighting the need for empirical determination.
| Parameter | Value | Cell Line/System | Reference |
| Ki (ITK) | 0.09 nM | Biochemical Assay | [1] |
| IC50 (PLC-γ phosphorylation) | 4 nM | Jurkat Cells | [1] |
| CC50 (Cytotoxicity) | Not Publicly Available | Primary Cells | - |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (CC50) of this compound using an MTT Assay
This protocol outlines the steps to determine the concentration of this compound that reduces the viability of a primary cell population by 50%.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to equilibrate for at least a few hours or overnight.
-
Compound Preparation: Prepare a 2x stock solution of this compound in complete culture medium. Perform serial dilutions to create a range of 2x concentrations (e.g., 20 µM, 2 µM, 200 nM, 20 nM, 2 nM). Include a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Carefully remove half of the old medium from the cells and add an equal volume of the 2x compound dilutions to the respective wells.
-
Incubation: Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the CC50 value.
Protocol 2: Mitigating this compound Cytotoxicity with N-acetylcysteine (NAC) Co-treatment
This protocol describes how to assess if oxidative stress contributes to this compound-induced cytotoxicity and if it can be mitigated by the antioxidant NAC.
Materials:
-
All materials from Protocol 1
-
N-acetylcysteine (NAC)
Procedure:
-
Cell Seeding: Follow step 1 from Protocol 1.
-
Pre-treatment: Pre-incubate the cells with an optimized concentration of NAC (e.g., 1-5 mM) for 1-2 hours.
-
Co-treatment: Add this compound at various concentrations (with NAC still present) and incubate for the desired time.
-
Controls: Include wells with this compound alone, NAC alone, and vehicle.
-
Analysis: Perform the MTT assay as described in Protocol 1. A rescue from cytotoxicity in the co-treated wells indicates the involvement of oxidative stress.
Protocol 3: Assessing Apoptosis Contribution with a Pan-Caspase Inhibitor
This protocol helps determine if apoptosis is a major mechanism of this compound-induced cell death.
Materials:
-
All materials from Protocol 1
-
Pan-caspase inhibitor (e.g., Z-VAD-FMK)
Procedure:
-
Cell Seeding: Follow step 1 from Protocol 1.
-
Pre-treatment: Pre-incubate the cells with a pan-caspase inhibitor (e.g., 20 µM Z-VAD-FMK) for 1-2 hours.
-
Co-treatment: Add this compound at various concentrations (with the pan-caspase inhibitor still present) and incubate for the desired time.
-
Controls: Include wells with this compound alone, the inhibitor alone, and vehicle.
-
Analysis: Assess cell viability using the MTT assay. A significant increase in viability in the co-treated wells suggests apoptosis is a major contributor to cytotoxicity.
Visualizations
References
GNE-4997 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of GNE-4997, a potent and selective ITK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: this compound should be stored under different conditions depending on whether it is in solid form or in solution. For long-term storage, the lyophilized solid should be kept at -20°C and desiccated.[1] In solution, it is also recommended to store at -20°C.[1]
Q2: How long is this compound stable under the recommended storage conditions?
A2: In its lyophilized form, this compound is stable for up to 36 months when stored at -20°C.[1] Once in solution, it is recommended to be used within one month to avoid loss of potency.[1]
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare stock solutions in an organic solvent such as dimethyl sulfoxide (DMSO). Once dissolved, the solution should be aliquoted into single-use vials to prevent multiple freeze-thaw cycles, which can affect the compound's stability.[1]
Q4: Can I store this compound solutions at 4°C?
A4: For short-term storage of a few days, 4°C may be acceptable, but for longer-term storage (weeks to a month), it is highly recommended to store aliquots at -20°C to maintain potency.[1]
Stability and Storage Conditions
The following table summarizes the recommended storage conditions for this compound.
| Form | Storage Temperature | Duration | Special Instructions |
| Lyophilized Solid | -20°C | Up to 36 months | Keep desiccated. |
| In Solution (e.g., DMSO) | -20°C | Up to 1 month | Aliquot to avoid multiple freeze-thaw cycles. |
Experimental Protocols
Protocol: Inhibition of PLC-γ1 Phosphorylation in Jurkat Cells
This protocol outlines a general procedure to assess the inhibitory activity of this compound on the phosphorylation of PLC-γ1 in Jurkat cells, a common T-cell line used in immunological studies.
1. Cell Culture and Preparation:
-
Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cells should be in the logarithmic growth phase.
-
On the day of the experiment, harvest the cells and resuspend them in serum-free RPMI-1640 at a concentration of 1 x 10⁶ cells/mL.
2. This compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Further dilute the stock solution in serum-free RPMI-1640 to the desired final concentrations (e.g., a range from 1 nM to 1 µM).
-
Add the diluted this compound or DMSO (vehicle control) to the cell suspension and incubate for 1-2 hours at 37°C.
3. T-Cell Receptor (TCR) Stimulation:
-
Stimulate the T-cells by adding an anti-CD3 antibody (e.g., OKT3) to a final concentration of 2 µg/mL.
-
Incubate for 5-10 minutes at 37°C to induce TCR signaling and subsequent phosphorylation of PLC-γ1.
4. Cell Lysis:
-
Immediately terminate the stimulation by placing the cell suspension on ice and pelleting the cells by centrifugation at 4°C.
-
Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
5. Western Blot Analysis:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[2]
-
Incubate the membrane with a primary antibody specific for phosphorylated PLC-γ1 (p-PLC-γ1 Tyr783) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total PLC-γ1 or a housekeeping protein like GAPDH or β-actin.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Media | - Low solubility of this compound in aqueous solutions. - Exceeding the solubility limit. | - Ensure the final DMSO concentration is kept low (typically <0.5%) and consistent across all samples, including the vehicle control. - Prepare fresh dilutions from the stock solution for each experiment. - Briefly vortex or sonicate the diluted compound before adding to the cells. |
| Inconsistent or No Inhibition Observed | - Incorrect compound concentration. - Inactive compound due to improper storage or handling. - Insufficient pre-incubation time. - Cell line variability or high passage number. | - Verify the calculations for your serial dilutions. - Always use a fresh aliquot of the this compound stock solution. - Optimize the pre-incubation time with the inhibitor (e.g., try 1, 2, and 4 hours). - Use low-passage Jurkat cells and ensure they are healthy and actively dividing. |
| High Background in Western Blot for p-PLC-γ1 | - Non-specific antibody binding. - Inadequate blocking. - Contamination of reagents. | - Use 5% BSA in TBST for blocking instead of milk, as milk contains phosphoproteins that can increase background.[2] - Increase the number and duration of washes with TBST. - Use freshly prepared buffers. |
| No or Weak p-PLC-γ1 Signal | - Inefficient TCR stimulation. - Dephosphorylation of the target protein during sample preparation. - Low protein concentration. | - Confirm the activity of your stimulating antibody. - Always use fresh lysis buffer containing a cocktail of phosphatase inhibitors. Keep samples on ice at all times.[2][3] - Load a sufficient amount of protein (at least 20-30 µg of total cell lysate).[3] |
Visualizations
ITK Signaling Pathway in T-Cells
Caption: Simplified diagram of the ITK signaling cascade following T-cell receptor (TCR) activation and the point of inhibition by this compound.
Experimental Workflow for this compound Inhibition Assay
Caption: Step-by-step workflow for assessing the inhibitory effect of this compound on PLC-γ1 phosphorylation in Jurkat cells.
References
GNE-4997 Technical Support Center: Preventing Precipitation in Aqueous Solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the precipitation of GNE-4997 in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals to assist in overcoming common solubility challenges during in vitro experiments.
Troubleshooting Guide
This guide addresses the common issue of this compound precipitation when transitioning from a DMSO stock solution to an aqueous buffer.
Q1: My this compound, dissolved in 100% DMSO, precipitates immediately upon dilution into my aqueous buffer (e.g., PBS, pH 7.4). What is happening and how can I prevent this?
A1: This is a common phenomenon known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is significantly lower.[1] The abrupt change in solvent polarity causes the compound to precipitate.[1] Most small-molecule kinase inhibitors are lipophilic (fat-soluble) and have low aqueous solubility.[1]
To prevent precipitation, a systematic approach is recommended. The following workflow diagram illustrates the key steps to troubleshoot and optimize the solubility of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q2: What are the known physicochemical properties of this compound?
| Property | Value | Source |
| Molecular Weight | 515.58 g/mol | [3][4] |
| Chemical Formula | C25H27F2N5O3S | [3][4] |
| Solubility | Soluble in DMSO, not in water. | [3] |
| Appearance | Solid powder | [3] |
Q3: How does pH affect the solubility of kinase inhibitors like this compound?
A3: The solubility of many kinase inhibitors is highly dependent on pH, particularly for weakly basic compounds.[1] These molecules often contain ionizable groups. At a pH below their acid dissociation constant (pKa), these groups become protonated (ionized), which generally enhances their interaction with water and increases solubility.[1] Conversely, at a pH above the pKa, the compound is in its less soluble, unionized form.[1] Therefore, adjusting the pH of your buffer can be a simple yet effective first step to improve solubility.
Q4: What are the most common strategies to improve the solubility of a kinase inhibitor for in vitro studies?
A4: Several strategies can be employed, ranging from simple modifications to more complex formulations:
-
pH Adjustment: Modifying the buffer pH to ionize the compound can significantly increase its aqueous solubility.[1]
-
Use of Co-solvents: While DMSO is a common solvent for stock solutions, other water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycols (PEGs) can be used in small percentages in the final aqueous solution to increase the solubility of hydrophobic compounds.
-
Use of Excipients/Solubility Enhancers:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate a hydrophobic drug molecule, forming an inclusion complex that is more water-soluble.[1]
-
Polymers: Hydrophilic polymers such as hydroxypropyl methylcellulose (HPMC) and polyvinylpyrrolidone (PVP) can act as precipitation inhibitors by preventing the aggregation of drug particles.[5]
-
Surfactants: Surfactants can increase solubility by forming micelles that entrap the hydrophobic drug molecules.
-
Q5: What is the mechanism of action of this compound and which signaling pathway does it target?
A5: this compound is a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK).[6][7] ITK is a crucial enzyme in the T-cell receptor (TCR) signaling pathway, which plays a key role in T-cell activation and differentiation.[8][9] By inhibiting ITK, this compound blocks the phosphorylation of its downstream target, phospholipase C-gamma 1 (PLCγ1), which in turn suppresses calcium mobilization and the activation of transcription factors necessary for T-cell-mediated immune responses.[6][8]
References
- 1. benchchem.com [benchchem.com]
- 2. Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. adooq.com [adooq.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. immune-system-research.com [immune-system-research.com]
- 9. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
GNE-4997 Technical Support Center: Troubleshooting Unexpected Results
This technical support center provides guidance to researchers, scientists, and drug development professionals who may encounter unexpected results during their experiments with GNE-4997, a potent and selective inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK). This guide is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: I'm observing higher-than-expected cytotoxicity in my cell-based assays with this compound. What could be the cause?
A1: While this compound is designed for reduced cytotoxicity, unexpected cell death can still occur.[1][2] Here is a troubleshooting workflow to identify the potential cause:
-
Incorrect Dosage: An excessive concentration of the inhibitor can lead to off-target effects and cytotoxicity.[3]
-
Troubleshooting Step: Perform a dose-response curve to determine the lowest effective concentration that inhibits ITK signaling without significantly impacting cell viability. Start with a broad range of concentrations (e.g., 0.1 nM to 10 µM) and narrow down to the optimal range.
-
Expected Outcome: Identification of the optimal concentration of this compound for your specific cell line and experimental conditions.
-
-
Off-Target Kinase Inhibition: At higher concentrations, this compound may inhibit other kinases, leading to cytotoxic effects.[3]
-
Troubleshooting Step: Review the kinase selectivity profile of this compound (see Table 1 for an illustrative profile). If you suspect off-target effects, you can test inhibitors with different chemical scaffolds that target ITK.
-
Expected Outcome: A clearer understanding of whether the observed cytotoxicity is due to on-target or off-target effects.
-
-
Compound Solubility Issues: Poor solubility of this compound in your cell culture media can lead to the formation of precipitates, which can be cytotoxic.
-
Troubleshooting Step: Visually inspect your culture medium for any signs of precipitation after adding this compound. Always include a vehicle control (e.g., DMSO) to ensure the solvent is not the source of toxicity.
-
Expected Outcome: Confirmation that this compound is fully dissolved and that the vehicle is not contributing to cytotoxicity.
-
-
Cell Line-Specific Sensitivity: Different cell lines can have varying sensitivities to kinase inhibitors.
-
Troubleshooting Step: If possible, test this compound in a different, relevant cell line to see if the cytotoxic effects are consistent.
-
Expected Outcome: Determination of whether the observed cytotoxicity is a general effect or specific to your chosen cell line.
-
Q2: I am not observing the expected inhibition of T-cell activation or downstream signaling with this compound. What should I do?
A2: A lack of efficacy can be due to several factors, from experimental setup to cellular mechanisms.
-
Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit ITK in your experimental system.
-
Troubleshooting Step: Perform a dose-response experiment and analyze the phosphorylation of a direct downstream target of ITK, such as PLCγ1, by Western blot (see Protocol 1). This compound has been shown to inhibit PLC-γ phosphorylation in Jurkat cells with an IC50 of 4 nM.[2]
-
Expected Outcome: Determination of the effective concentration of this compound required to inhibit ITK signaling in your cells.
-
-
Inhibitor Instability: this compound may be unstable under your experimental conditions.
-
Troubleshooting Step: Ensure that the inhibitor is stored correctly as per the manufacturer's instructions. Prepare fresh dilutions of the inhibitor for each experiment.
-
Expected Outcome: Consistent and reproducible results with freshly prepared inhibitor solutions.
-
-
Activation of Compensatory Signaling Pathways: Cells can sometimes compensate for the inhibition of one signaling pathway by upregulating another.[3]
-
Troubleshooting Step: Use techniques like Western blotting to investigate the activation of other Tec family kinases (e.g., RLK/TXK) or other signaling pathways that might compensate for the loss of ITK activity.
-
Expected Outcome: A better understanding of the cellular response to ITK inhibition and potential mechanisms of resistance.
-
-
Experimental Workflow Issues: Problems with the experimental setup can lead to a lack of observable effects.
-
Troubleshooting Step: Carefully review your experimental protocol, including cell stimulation methods, incubation times, and reagent concentrations.
-
Expected Outcome: Identification and correction of any deviations from the optimized protocol.
-
Data Presentation
Table 1: Illustrative Kinase Selectivity Profile of this compound
Disclaimer: This table provides a representative kinase selectivity profile for this compound. Users should always consult the manufacturer's technical data sheet for the most accurate and lot-specific information.
| Kinase | Family | % Inhibition at 1 µM |
| ITK | Tec | >95% |
| RLK (TXK) | Tec | <50% |
| BTK | Tec | <40% |
| TEC | Tec | <40% |
| LCK | Src | <20% |
| FYN | Src | <20% |
| ZAP-70 | Syk | <15% |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated PLCγ1 (pPLCγ1) in Jurkat Cells
This protocol describes the steps to assess the inhibitory effect of this compound on the phosphorylation of PLCγ1, a direct downstream target of ITK.
1. Cell Culture and Stimulation: a. Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. b. Seed 5 x 10^6 cells per well in a 6-well plate. c. Pre-treat the cells with the desired concentrations of this compound or vehicle (DMSO) for 1 hour. d. Stimulate the cells by adding anti-CD3 (e.g., OKT3) and anti-CD28 antibodies to the culture medium for 10 minutes at 37°C.
2. Cell Lysis: a. After stimulation, immediately place the plate on ice and wash the cells once with ice-cold PBS. b. Lyse the cells by adding 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing every 10 minutes. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant containing the protein extract.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting: a. Normalize the protein concentrations of all samples. b. Prepare samples for loading by adding Laemmli sample buffer and boiling for 5 minutes. c. Load 20-30 µg of protein per well onto a 4-12% Bis-Tris SDS-PAGE gel. d. Run the gel at 150V until the dye front reaches the bottom. e. Transfer the proteins to a PVDF membrane at 100V for 1 hour at 4°C.
5. Antibody Incubation: a. Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against phosphorylated PLCγ1 (pPLCγ1 Tyr783) overnight at 4°C. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.
6. Detection: a. Prepare the chemiluminescent substrate according to the manufacturer's instructions. b. Incubate the membrane with the substrate and visualize the bands using a chemiluminescence imaging system. c. To ensure equal protein loading, strip the membrane and re-probe with an antibody against total PLCγ1 or a housekeeping protein like GAPDH.
Mandatory Visualization
Caption: ITK signaling pathway and the inhibitory action of this compound.
References
GNE-4997 Vehicle Control for In Vitro Experiments: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GNE-4997 in in vitro experiments. The information is tailored for scientists in drug development and related fields to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK)[1][2][3]. ITK is a crucial enzyme in the T-cell receptor (TCR) signaling pathway[3]. This compound exerts its inhibitory effect by blocking the phosphorylation of downstream targets, such as Phospholipase C-gamma 1 (PLC-γ1)[1][4].
Q2: What is the recommended vehicle control for this compound in in vitro assays?
A2: The recommended vehicle for dissolving this compound is dimethyl sulfoxide (DMSO)[2][5]. It is crucial to use the same concentration of DMSO in control wells as is present in the this compound-treated wells to account for any potential effects of the solvent on the cells[6][7].
Q3: What are the known potency values for this compound?
A3: this compound has a reported in vitro potency with a Ki of 0.09 nM for ITK and an IC50 of 4 nM for the inhibition of PLC-γ phosphorylation in Jurkat cells following T-cell receptor stimulation[1][4].
Q4: Is there information available on the kinase selectivity profile of this compound?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High background signal in vehicle control wells | DMSO concentration is too high, causing cellular stress or toxicity. | Ensure the final DMSO concentration in all wells is as low as possible, typically not exceeding 0.5%, and is consistent across all treatment and control groups. Some cell lines may be sensitive to concentrations as low as 0.1%. Perform a DMSO toxicity test to determine the optimal concentration for your cell line.[5][9] |
| Contamination of cell culture or reagents. | Regularly check cell cultures for any signs of contamination. Use sterile techniques and fresh reagents. | |
| Variability in IC50 values between experiments | Inconsistent cell density or growth phase. | Standardize cell seeding density and ensure cells are in the logarithmic growth phase at the time of treatment. |
| Instability of this compound in solution. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution. Store stock solutions at -20°C or -80°C as recommended by the supplier.[10] | |
| Inconsistent incubation times. | Adhere to a strict and consistent incubation time for all experiments. | |
| Unexpected cellular effects or toxicity | Off-target effects of this compound at the concentration used. | Perform a dose-response experiment to determine the optimal concentration range. Consider testing lower concentrations. If off-target effects are suspected, consult literature for known off-target interactions of ITK inhibitors or perform a kinase selectivity screen.[8] |
| This compound precipitation in the culture medium. | Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, consider using a lower concentration or a different formulation if available. | |
| No or weak inhibition of ITK signaling | Inactive this compound. | Ensure proper storage of the compound as per the manufacturer's instructions. Use a fresh vial of the inhibitor if degradation is suspected. |
| Suboptimal assay conditions. | Optimize assay parameters such as substrate concentration, ATP concentration, and incubation time. | |
| Cell line does not express ITK or has a mutation rendering it insensitive. | Confirm ITK expression in your cell line. Consider using a positive control cell line known to be sensitive to ITK inhibition. |
Experimental Protocols
Jurkat Cell Culture Protocol
This protocol provides a general guideline for the culture of Jurkat cells, a human T lymphocyte cell line commonly used in ITK signaling studies.
Materials:
-
Jurkat cells (e.g., ATCC TIB-152)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
L-glutamine
-
Phosphate-Buffered Saline (PBS)
-
T-75 culture flasks
-
Centrifuge
-
Hemocytometer or automated cell counter
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing RPMI 1640 with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Cell Thawing: Thaw a cryopreserved vial of Jurkat cells rapidly in a 37°C water bath. Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 150 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Cell Maintenance: Culture cells in a T-75 flask at a density between 1 x 10^5 and 1 x 10^6 cells/mL in a humidified incubator at 37°C with 5% CO2.
-
Cell Passaging: When the cell density reaches approximately 8 x 10^5 to 1 x 10^6 cells/mL, subculture the cells. Split the culture by transferring a portion of the cell suspension to a new flask with fresh complete growth medium to maintain the cell density within the optimal range. Typically, split the culture 1:4 to 1:8 every 2-3 days.[11][12][13][14][15]
Western Blot for Phospho-PLC-γ1 (Tyr783) in Jurkat Cells
This protocol describes the detection of phosphorylated PLC-γ1 at tyrosine 783, a downstream target of ITK, in Jurkat cells treated with this compound.
Materials:
-
Cultured Jurkat cells
-
This compound
-
DMSO (vehicle control)
-
T-cell receptor stimulating agent (e.g., anti-CD3 antibody)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody: Rabbit anti-phospho-PLC-γ1 (Tyr783)
-
Primary antibody: Mouse or Rabbit anti-total PLC-γ1
-
Primary antibody: Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed Jurkat cells at a density of 1-2 x 10^6 cells/mL. Pre-treat cells with various concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 1-2 hours).
-
Cell Stimulation: Stimulate the cells with a TCR-activating agent (e.g., 1-2 µg/mL anti-CD3 antibody) for a short period (e.g., 2-10 minutes) to induce PLC-γ1 phosphorylation.
-
Cell Lysis: Pellet the cells by centrifugation and wash once with cold PBS. Lyse the cells in lysis buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-PLC-γ1 (Tyr783) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with antibodies against total PLC-γ1 and a loading control like β-actin.[16][17][18][19]
Visualizations
ITK Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | ITK inhibitor | Probechem Biochemicals [probechem.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
- 7. genetics - Why is a DMSO-only Control Important? - Biology Stack Exchange [biology.stackexchange.com]
- 8. benchchem.com [benchchem.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. adooq.com [adooq.com]
- 11. Jurkat Cell Culture and Gene Editing Tips Here! | Ubigene [ubigene.us]
- 12. scribd.com [scribd.com]
- 13. genome.ucsc.edu [genome.ucsc.edu]
- 14. researchgate.net [researchgate.net]
- 15. neb.com [neb.com]
- 16. file.yizimg.com [file.yizimg.com]
- 17. Phospho-PLC gamma1 (Tyr783) Antibody | Cell Signaling Technology [cellsignal.com]
- 18. Phospho-PLC gamma 1 (Tyr783) Polyclonal Antibody (BS-3343R) [thermofisher.com]
- 19. Phospho-PLC gamma1 (Ser1248) Antibody | Cell Signaling Technology [cellsignal.com]
Addressing variability in GNE-4997 experimental outcomes
Welcome to the technical support center for GNE-4997. This resource is designed for researchers, scientists, and drug development professionals to address potential variability in experimental outcomes and provide guidance for troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Interleukin-2 inducible T-cell kinase (ITK), a member of the Tec family of non-receptor tyrosine kinases.[1][2] ITK plays a critical role in T-cell receptor (TCR) signaling.[2] this compound exerts its inhibitory effect by blocking the phosphorylation of downstream targets of ITK, most notably Phospholipase C-gamma 1 (PLC-γ1).[1] This inhibition ultimately modulates T-cell activation and effector functions.
Q2: What are the reported potency values for this compound?
A2: The inhibitory potency of this compound has been characterized in both biochemical and cellular assays. The key values are summarized in the table below.
| Assay Type | Parameter | Value | Cell Line/Conditions |
| Biochemical Assay | Kᵢ (ITK) | 0.09 nM | - |
| Cellular Assay | IC₅₀ | 4 nM | Jurkat cells (TCR-stimulated PLC-γ phosphorylation) |
Data sourced from MedChemExpress and Immune System Research.[1][2]
Q3: I am observing lower than expected potency in my cell-based assays compared to the reported biochemical potency. What could be the cause?
A3: Discrepancies between biochemical and cellular assay results are a common challenge in drug discovery.[3] Several factors could contribute to this observation with this compound:
-
Cell Permeability: The compound may have suboptimal permeability across the cell membrane, leading to a lower intracellular concentration than what is applied externally.[3]
-
Compound Stability: this compound might be unstable in the cell culture medium, degrading over the course of the experiment.
-
Efflux Pumps: The target cells may express efflux pumps (e.g., P-glycoprotein) that actively transport the compound out of the cell, reducing its effective intracellular concentration.
-
High Cellular ATP Concentration: In ATP-competitive kinase inhibitors, the high intracellular concentration of ATP (mM range) can compete with the inhibitor for binding to the kinase, leading to a rightward shift in the IC₅₀ value compared to biochemical assays which often use lower ATP concentrations.[4]
Q4: Are there known off-target effects for this compound?
A4: While this compound is reported to be a selective ITK inhibitor, all kinase inhibitors have the potential for off-target effects.[5][6] Specific kinome-wide selectivity screening data for this compound is not publicly available. However, based on its chemical scaffold and the nature of Tec family kinase inhibitors, potential off-targets could include other Tec family kinases (e.g., BTK, RLK/TXK) or Src family kinases (e.g., Lck).[7][8] Unintended inhibition of these kinases could lead to unexpected phenotypic outcomes. It has been noted that for some ITK inhibitors, selectivity against Aurora kinases can be a challenge.[7]
Troubleshooting Guides
Issue 1: High Variability in PLC-γ Phosphorylation Inhibition
Symptoms:
-
Inconsistent IC₅₀ values for this compound in replicate experiments.
-
Poor reproducibility of the inhibition of TCR-induced PLC-γ phosphorylation.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Cell Health and Density | - Ensure Jurkat cells (or other T-cell lines) are in the logarithmic growth phase and have high viability (>95%).- Maintain consistent cell seeding density across all experiments, as this can affect signaling responses. |
| Inconsistent TCR Stimulation | - Use a consistent concentration and lot of the stimulating antibody (e.g., anti-CD3/CD28).- Ensure uniform mixing and incubation times for TCR stimulation. |
| Variability in this compound Preparation | - Prepare fresh stock solutions of this compound in a suitable solvent like DMSO.- Aliquot and store the stock solution at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] |
| Assay Timing | - Optimize the time course of TCR stimulation and this compound pre-incubation to capture the peak of PLC-γ phosphorylation and the optimal inhibitory effect. |
| Western Blotting Variability | - Ensure equal protein loading by performing a protein quantification assay (e.g., BCA).- Use a loading control (e.g., β-actin, GAPDH) to normalize the phospho-PLC-γ signal.- Use validated primary and secondary antibodies at their optimal dilutions. |
Issue 2: Unexpected Cellular Phenotype or Toxicity
Symptoms:
-
Cell death at concentrations where specific ITK inhibition is expected.
-
Phenotypic changes inconsistent with known ITK signaling pathways.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Off-Target Kinase Inhibition | - Perform a kinome-wide selectivity screen to identify unintended kinase targets.[9]- Test inhibitors with different chemical scaffolds that also target ITK. If the unexpected phenotype persists, it may be an on-target effect.[9] |
| Compound Solubility Issues | - Visually inspect the cell culture medium for any signs of compound precipitation, especially at higher concentrations.- Reduce the final DMSO concentration in the culture medium to <0.5% to minimize solvent-induced toxicity. |
| Activation of Parallel Pathways | - Inhibition of one signaling pathway can sometimes lead to the compensatory activation of another.[5] Investigate the activation state of related signaling pathways (e.g., MAPK/ERK) to assess for paradoxical signaling. |
| On-Target Toxicity | - In some cell lines, the inhibition of ITK may lead to apoptosis or cell cycle arrest. Perform dose-response experiments and correlate the phenotypic outcome with the inhibition of PLC-γ phosphorylation. |
Experimental Protocols
Protocol: Inhibition of TCR-Induced PLC-γ Phosphorylation in Jurkat Cells
This protocol outlines a general procedure to assess the inhibitory effect of this compound on T-cell receptor (TCR)-induced phosphorylation of PLC-γ1 in Jurkat cells via Western blotting.
Materials:
-
Jurkat E6.1 cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
This compound
-
DMSO (cell culture grade)
-
Anti-CD3 antibody (clone OKT3)
-
Anti-CD28 antibody
-
PBS (phosphate-buffered saline)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-PLC-γ1 (Tyr783), Rabbit anti-total PLC-γ1, Mouse anti-β-actin
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
ECL Western blotting substrate
Procedure:
-
Cell Culture: Culture Jurkat E6.1 cells in complete RPMI-1640 medium at 37°C in a 5% CO₂ incubator. Maintain cells at a density between 0.5 x 10⁶ and 2 x 10⁶ cells/mL.
-
Cell Starvation and Plating: On the day of the experiment, harvest cells and resuspend them in serum-free RPMI-1640 medium. Starve the cells for 2-4 hours. Plate 1-2 x 10⁶ cells per well in a 12-well plate.
-
This compound Treatment: Prepare serial dilutions of this compound in serum-free medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Add the diluted this compound or vehicle (DMSO) to the cells and pre-incubate for 1-2 hours at 37°C.
-
TCR Stimulation: Stimulate the cells by adding anti-CD3 (e.g., 1-2 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies for a predetermined optimal time (e.g., 5-15 minutes) at 37°C.
-
Cell Lysis: Immediately after stimulation, place the plate on ice and wash the cells once with ice-cold PBS. Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well. Incubate on ice for 15-30 minutes with occasional agitation.
-
Protein Quantification: Scrape the cell lysates and transfer to microfuge tubes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Western Blotting: a. Normalize the protein concentration of all samples with lysis buffer. Add SDS-PAGE sample buffer and boil for 5-10 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. c. Separate the proteins by electrophoresis and transfer them to a nitrocellulose or PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with primary antibody against phospho-PLC-γ1 (Tyr783) overnight at 4°C. f. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. g. Visualize the bands using an ECL substrate and an imaging system. h. Strip the membrane and re-probe for total PLC-γ1 and a loading control (e.g., β-actin) to ensure equal loading and to normalize the phospho-signal.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. benchchem.com [benchchem.com]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification of a Novel and Selective Series of Itk Inhibitors via a Template-Hopping Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are TEC inhibitors and how do they work? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
GNE-4997 lot-to-lot consistency and validation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals using GNE-4997, a potent and selective Interleukin-2 Inducible T-cell Kinase (ITK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK), with a Ki of 0.09 nM.[1][2][3][4][5] ITK is a critical enzyme in the T-cell receptor (TCR) signaling pathway.[4] By inhibiting ITK, this compound blocks downstream signaling events, including the phosphorylation of Phospholipase C-γ (PLC-γ), which is essential for T-cell activation.[1][4][6]
Q2: In what types of experiments can this compound be used?
This compound is suitable for a variety of in vitro and cell-based assays to study T-cell signaling and function. A primary application is the inhibition of PLC-γ phosphorylation in Jurkat cells following T-cell receptor stimulation.[1][4][6] It can also be used in studies of T-cell proliferation, cytokine release, and other T-cell mediated responses.
Q3: What is the recommended solvent and storage condition for this compound?
It is recommended to dissolve this compound in DMSO.[3] For long-term storage, the lyophilized solid should be stored at -20°C.[5] Once dissolved, the solution should be aliquoted and stored at -80°C to avoid multiple freeze-thaw cycles.[5]
Q4: Is there any information available on the lot-to-lot consistency of this compound?
While specific lot-to-lot consistency data for this compound is not publicly available, it is crucial for researchers to perform their own validation experiments when receiving a new lot of the compound. This ensures the reproducibility and reliability of experimental results. The troubleshooting guide below provides a framework for validating a new lot of this compound.
Troubleshooting Guides
Issue 1: Higher than Expected IC50 Value in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure this compound has been stored correctly (lyophilized at -20°C, in solution at -80°C in aliquots).[5] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment. |
| Cell Health and Density | Use healthy, actively dividing cells. Ensure consistent cell seeding density across experiments, as variations can affect the required inhibitor concentration. |
| Assay Conditions | Optimize assay parameters such as incubation time, stimulation conditions (e.g., anti-CD3/CD28 concentration), and substrate concentration. |
| Off-Target Effects | While this compound is selective, consider the possibility of off-target effects in your specific cell line or assay system.[1][4][6] Compare results with a structurally different ITK inhibitor if available. |
| Lot-to-Lot Variability | If you have recently switched to a new lot of this compound, perform a validation experiment to confirm its potency. See the "New Lot Validation" guide below. |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Inconsistent Reagent Preparation | Prepare fresh dilutions of this compound and other critical reagents for each experiment. Use calibrated pipettes and ensure thorough mixing. |
| Variability in Cell Culture | Maintain consistent cell culture conditions, including passage number, confluency, and media composition. Starve cells of serum before the experiment if necessary for your assay. |
| Assay Timing | Ensure that all incubation times and steps are performed consistently across all samples and experiments. |
| Instrument Variability | If using a plate reader or other detection instrument, ensure it is properly calibrated and maintained. Include appropriate controls on each plate to account for plate-to-plate variation. |
Issue 3: Validating a New Lot of this compound
| Validation Step | Experimental Approach | Expected Outcome |
| Confirm Potency | Perform a dose-response experiment in a validated assay, such as the inhibition of PLC-γ phosphorylation in stimulated Jurkat cells. | The IC50 value should be consistent with previously established values for this assay in your lab and with reported values (e.g., ~4 nM for PLC-γ phosphorylation in Jurkat cells).[1][4][6] |
| Assess Purity | If available, use analytical methods such as HPLC to confirm the purity of the new lot. | Purity should be high (typically >98%). |
| Compare with Previous Lot | Run a side-by-side comparison of the new lot with a previously validated lot using the same experimental conditions. | The dose-response curves and maximum inhibition should be comparable between the two lots. |
Quantitative Data Summary
| Parameter | Value | Assay Condition | Reference |
| Ki (ITK) | 0.09 nM | Biochemical Assay | [1][2][3][4][5] |
| IC50 (PLC-γ phosphorylation) | 4 nM | T-cell receptor-stimulated Jurkat cells | [1][4][6] |
Experimental Protocols
Protocol 1: Inhibition of PLC-γ Phosphorylation in Jurkat Cells
This protocol describes how to assess the inhibitory activity of this compound on PLC-γ phosphorylation in Jurkat T-cells stimulated via the T-cell receptor.
Materials:
-
Jurkat, Clone E6-1 (ATCC® TIB-152™)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
This compound
-
DMSO
-
Anti-CD3 antibody (e.g., OKT3)
-
Anti-CD28 antibody
-
Cell lysis buffer (containing protease and phosphatase inhibitors)
-
Antibodies for Western Blot: anti-phospho-PLC-γ (Tyr783), anti-total-PLC-γ, anti-GAPDH (loading control)
-
Secondary antibodies (HRP-conjugated)
-
ECL Western Blotting Substrate
Procedure:
-
Cell Culture: Culture Jurkat cells in RPMI-1640 supplemented with 10% FBS.
-
Cell Preparation: Seed Jurkat cells at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in DMSO and then in culture medium. Add the diluted this compound to the cells and incubate for 1 hour at 37°C. Include a DMSO-only vehicle control.
-
T-Cell Stimulation: Stimulate the T-cells by adding anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies for 10 minutes at 37°C.
-
Cell Lysis: Pellet the cells by centrifugation and lyse them in ice-cold lysis buffer.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-PLC-γ, total PLC-γ, and a loading control.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-PLC-γ signal to the total PLC-γ and loading control signals. Plot the normalized signal against the this compound concentration to determine the IC50 value.
Visualizations
Caption: this compound inhibits ITK, blocking PLC-γ phosphorylation and T-cell activation.
Caption: Workflow for assessing this compound inhibition of PLC-γ phosphorylation.
Caption: A logical approach to troubleshooting experimental issues with this compound.
References
Validation & Comparative
A Head-to-Head Comparison of Selective ITK Inhibitors for T-Cell Mediated Disease Research
For researchers, scientists, and drug development professionals, the landscape of selective Interleukin-2 Inducible T-cell Kinase (ITK) inhibitors presents a promising frontier for therapeutic intervention in a host of T-cell mediated diseases. This guide provides a comprehensive, data-driven comparison of key selective ITK inhibitors, offering insights into their potency, selectivity, and preclinical efficacy to aid in the selection of appropriate tool compounds and inform future drug development strategies.
ITK, a member of the Tec family of non-receptor tyrosine kinases, is a critical component of the T-cell receptor (TCR) signaling cascade. Its role in regulating T-cell activation, differentiation, and cytokine production makes it an attractive target for inflammatory and autoimmune diseases, as well as certain T-cell malignancies. The development of selective ITK inhibitors aims to modulate T-cell responses with greater precision than broader immunosuppressive agents. This guide will delve into a head-to-head comparison of prominent selective ITK inhibitors, including Soquelitinib (CPI-818), PRN694, BMS-509744, PF-06465469, and GNE-9822.
Quantitative Comparison of ITK Inhibitor Potency and Selectivity
The potency and selectivity of an inhibitor are paramount for its utility as a research tool and its potential as a therapeutic candidate. The following table summarizes the biochemical potency (IC50 or Ki) of selected ITK inhibitors against ITK and a panel of other kinases, providing a clear overview of their selectivity profiles.
| Inhibitor | ITK IC50/Ki (nM) | BTK IC50 (nM) | RLK/TXK IC50 (nM) | TEC IC50 (nM) | JAK3 IC50 (nM) | LCK IC50 (nM) | EGFR IC50 (nM) | Notes |
| Soquelitinib (CPI-818) | Covalent | >100-fold selective over RLK | - | - | - | - | - | Orally active, covalent inhibitor.[1][2] |
| PRN694 | 0.3 | - | 1.4 | 3.3 | - | - | - | Dual ITK/RLK covalent inhibitor.[3][4][5][6] |
| BMS-509744 | 19 | >200-fold selective | >200-fold selective | >200-fold selective | - | - | - | ATP-competitive inhibitor.[4][7][8] |
| PF-06465469 | 2 | 2 | - | - | - | - | - | Covalent inhibitor, also inhibits BTK.[9][10] |
| GNE-9822 | 0.7 (Ki) | - | - | - | - | - | - | Orally active, potent, and selective.[11] |
| ITK inhibitor 6 | 4 | 133 | - | - | 320 | 155 | 2360 | Highly selective inhibitor.[12] |
ITK Signaling Pathway
To better understand the mechanism of action of these inhibitors, a diagram of the ITK signaling pathway is provided below. ITK is activated downstream of the T-cell receptor (TCR) and co-stimulatory molecules, leading to the activation of phospholipase C gamma 1 (PLCγ1) and subsequent downstream signaling events that drive T-cell activation and cytokine production.
Caption: Simplified ITK signaling cascade downstream of TCR engagement.
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the evaluation of selective ITK inhibitors.
Biochemical Kinase Assay
Objective: To determine the in vitro potency of an inhibitor against purified ITK enzyme.
Methodology:
-
Enzyme and Substrate: Recombinant human ITK enzyme is used. A generic tyrosine kinase substrate, such as Poly(E4Y), is often employed.
-
Assay Principle: The assay measures the transfer of the gamma-phosphate from ATP to the tyrosine residues of the substrate by the kinase. This is often detected using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) where the amount of ADP produced is proportional to kinase activity.[13][14][15]
-
Procedure:
-
A kinase reaction buffer is prepared, typically containing a buffer (e.g., 40mM Tris, pH 7.5), MgCl2 (20mM), MnCl2 (2mM), BSA (0.1mg/ml), and DTT (50μM).[13]
-
The ITK enzyme, substrate, and various concentrations of the test inhibitor are pre-incubated in a 96- or 384-well plate.
-
The kinase reaction is initiated by the addition of ATP. The final ATP concentration is typically at or near the Km for ITK to ensure competitive inhibitors are accurately assessed.
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 60 minutes at room temperature).[13]
-
The reaction is stopped, and the amount of ADP produced is quantified using a detection reagent.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
T-Cell Proliferation and Cytokine Release Assay
Objective: To assess the functional effect of ITK inhibitors on T-cell activation.
Methodology:
-
Cells: Primary human peripheral blood mononuclear cells (PBMCs) or isolated CD4+ T-cells are commonly used.
-
Assay Principle: T-cell activation is induced by stimulating the TCR/CD3 complex and co-stimulatory molecules like CD28. Proliferation is measured by the incorporation of a fluorescent dye (e.g., CFSE) or a radiolabeled nucleotide. Cytokine release into the supernatant is quantified by ELISA or multiplex bead-based assays.
-
Procedure:
-
PBMCs or T-cells are cultured in appropriate media and treated with a range of inhibitor concentrations.
-
Cells are stimulated with anti-CD3 and anti-CD28 antibodies.
-
For proliferation assays, cells are incubated for 3-5 days, and proliferation is assessed by flow cytometry (for CFSE) or scintillation counting.
-
For cytokine analysis, supernatants are collected after 24-72 hours of stimulation, and the concentrations of cytokines such as IL-2, IFN-γ, IL-4, and IL-17 are measured.
-
EC50 values for the inhibition of proliferation and cytokine release are determined from the dose-response curves.
-
Murine Model of Ovalbumin-Induced Asthma
Objective: To evaluate the in vivo efficacy of ITK inhibitors in a Th2-driven inflammatory disease model.
Methodology:
-
Animals: BALB/c mice are commonly used as they are a Th2-prone strain.
-
Sensitization and Challenge:
-
Treatment: The ITK inhibitor or vehicle is administered to the mice, typically starting before or during the challenge phase.
-
Readouts:
-
Airway Hyperresponsiveness (AHR): Measured by assessing the bronchoconstrictor response to methacholine.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Cell differentials (especially eosinophils) and cytokine levels (IL-4, IL-5, IL-13) are quantified.
-
Lung Histology: Lung sections are stained with H&E for inflammation and PAS for mucus production.
-
Serum IgE: OVA-specific IgE levels are measured by ELISA.
-
Caption: Workflow for a typical ovalbumin-induced asthma model.
Imiquimod-Induced Psoriasis Model
Objective: To assess the efficacy of ITK inhibitors in a Th17-driven skin inflammation model.
Methodology:
-
Animals: BALB/c or C57BL/6 mice are commonly used.
-
Induction of Psoriasis-like Lesions:
-
Treatment: The ITK inhibitor can be administered systemically (e.g., orally) or topically.
-
Readouts:
-
Psoriasis Area and Severity Index (PASI): Skin erythema, scaling, and thickness are scored daily.[17][19]
-
Ear Thickness: Measured daily with a caliper.
-
Histology: Skin biopsies are analyzed for epidermal thickening (acanthosis), and inflammatory cell infiltration.
-
Cytokine Analysis: Levels of IL-17, IL-22, and other relevant cytokines are measured in skin homogenates or serum.
-
Conclusion
The selective ITK inhibitors presented in this guide offer a range of potencies and selectivity profiles, providing valuable tools for dissecting the role of ITK in T-cell biology and disease. Covalent inhibitors like Soquelitinib and PRN694 offer the advantage of prolonged target engagement, while ATP-competitive inhibitors such as BMS-509744 provide reversible modulation of ITK activity. The choice of inhibitor will depend on the specific research question, with considerations for on- and off-target effects, desired duration of action, and the experimental system being utilized. The provided experimental protocols serve as a foundation for the in vitro and in vivo characterization of these and future selective ITK inhibitors, ultimately contributing to the development of novel therapies for T-cell mediated disorders.
References
- 1. biorxiv.org [biorxiv.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of ITK and RLK Kinases with PRN694: A Promising Therapeutic Approach for T-Cell Mediated Diseases [synapse.patsnap.com]
- 5. Targeting interleukin-2-inducible T-cell kinase (ITK) and resting lymphocyte kinase (RLK) using a novel covalent inhibitor PRN694 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deciphering the Selective Inhibition of ITK and RLK Kinases with PRN694: A Promising Therapeutic Strategy for T-Cell Mediated Diseases [synapse.patsnap.com]
- 7. BMS-509744 | ITK inhibitor | Probechem Biochemicals [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. promega.com [promega.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. researchgate.net [researchgate.net]
- 17. frontierspartnerships.org [frontierspartnerships.org]
- 18. Using Imiquimod-Induced Psoriasis-Like Skin as a Model to Measure the Skin Penetration of Anti-Psoriatic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
Validating GNE-4997's Potency in Modulating PLC-γ Phosphorylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of GNE-4997, a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK), and its effect on the phosphorylation of Phospholipase C-gamma (PLC-γ). The content herein is intended to offer an objective overview supported by experimental data to aid in the evaluation of this compound against other alternative compounds.
Comparative Analysis of ITK Inhibitors on PLC-γ Phosphorylation
This compound has been demonstrated to be a highly effective inhibitor of PLC-γ phosphorylation downstream of T-cell receptor (TCR) stimulation.[1][2] The following table summarizes the available quantitative data for this compound and other known ITK inhibitors.
| Compound | Target(s) | IC50 / Ki (ITK) | Effect on PLC-γ Phosphorylation | Reference |
| This compound | ITK | Ki: 0.09 nM | IC50: 4 nM (in Jurkat cells) | [1][2] |
| BMS-509744 | ITK | IC50: 19 nM | Reduces PLCγ1 tyrosine phosphorylation | [3][4] |
| PRN694 | ITK, RLK | IC50: 0.3 nM (ITK), 1.3 nM (RLK) | Suppresses PLCγ1 activation | [5] |
| Soquelitinib | ITK | Not specified in provided abstracts | Reduces Th2 and Th17 cytokine secretion | [6][7] |
Note: While BMS-509744 and PRN694 are shown to inhibit PLC-γ phosphorylation, direct IC50 values in a comparable cellular assay were not available in the reviewed literature. Soquelitinib's direct effect on PLC-γ phosphorylation is not explicitly quantified in the provided information.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the experimental approach to validate these findings, the following diagrams illustrate the relevant signaling cascade and a typical experimental workflow.
Experimental Protocols
Assay for PLC-γ Phosphorylation in Jurkat Cells
This protocol outlines a standard method for determining the effect of ITK inhibitors on PLC-γ phosphorylation in a cellular context.
1. Cell Culture and Treatment:
-
Culture Jurkat T-cells in appropriate media and conditions.
-
Pre-incubate cells with varying concentrations of this compound or alternative inhibitors for a specified time (e.g., 1-2 hours).
-
Stimulate the T-cell receptor (TCR) signaling pathway, for example, by treating with anti-CD3 and anti-CD28 antibodies for a short duration (e.g., 5-15 minutes) to induce PLC-γ phosphorylation.
2. Cell Lysis:
-
After stimulation, immediately place cells on ice and wash with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method such as the Bicinchoninic acid (BCA) assay to ensure equal protein loading for subsequent analysis.
4. Western Blotting:
-
Denature protein lysates by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated PLC-γ1 at Tyrosine 783 (pPLC-γ1 Tyr783).[8][9]
-
As a loading control, a parallel blot or subsequent probing of the same membrane should be performed with an antibody that detects total PLC-γ1.
-
Wash the membrane thoroughly with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again to remove unbound secondary antibody.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the pPLC-γ1 band to the total PLC-γ1 band for each sample to determine the relative level of phosphorylation.
-
Calculate the IC50 value for each inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. BMS-509744 | ITK inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of ITK and RLK Kinases with PRN694: A Promising Therapeutic Approach for T-Cell Mediated Diseases [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Phospho-PLC gamma1 (Tyr783) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. selleckchem.com [selleckchem.com]
Cross-Validation of GNE-4997's Efficacy in Different T-Cell Subsets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of GNE-4997, a potent and selective Interleukin-2-inducible T-cell kinase (ITK) inhibitor, and its efficacy across various T-cell subsets. As direct quantitative data for this compound's effects on different T-cell lineages is emerging, this guide leverages available information on other well-characterized ITK inhibitors, namely Ibrutinib and Soquelitinib, to provide a comprehensive overview and predictive assessment of this compound's performance.
Executive Summary
This compound is a highly potent and selective ITK inhibitor with a reported Ki of 0.09 nM and an IC50 of 4 nM for the inhibition of PLC-γ phosphorylation in Jurkat cells.[1] ITK is a critical kinase in the T-cell receptor (TCR) signaling pathway, and its inhibition is expected to modulate T-cell activation and differentiation. Based on the mechanism of action and data from analogous ITK inhibitors, this compound is anticipated to promote a Th1-skewed immune response, beneficial for anti-tumor immunity, while suppressing Th2 and Th17-mediated inflammatory conditions. This guide presents a summary of the expected effects, comparative data from alternative ITK inhibitors, detailed experimental protocols for validation, and visual representations of the relevant biological pathways and workflows.
Data Presentation: Comparative Efficacy of ITK Inhibitors on T-Cell Subsets
The following table summarizes the observed and expected effects of this compound and its alternatives on various T-cell subsets. The data for this compound is inferred based on its selective ITK inhibition profile and the known roles of ITK in T-cell differentiation.
| T-Cell Subset | This compound (Inferred/Expected Effect) | Ibrutinib (Observed Effect) | Soquelitinib (CPI-818) (Observed Effect) |
| Th1 Cells | ↑ Increased differentiation and function | Neutral or slight increase; promotes Th1 polarization. | ↑ Induces generation of Th1 helper cells.[2] |
| Th2 Cells | ↓ Decreased differentiation and cytokine production | ↓ Suppresses Th2-type cytokine release. | ↓ Inhibits Th2 cell development and cytokine production.[2] |
| Th17 Cells | ↓ Decreased differentiation and function | ↓ Reduces Th17 cell frequencies. | ↓ Inhibits Th17 cell development.[2][3] |
| Regulatory T-cells (Tregs) | ↑↓ Modulated function; may increase suppressive capacity or decrease numbers depending on context | ↓ Decreased Treg/CD4+ T-cell ratio.[4][5] Significantly reduced absolute count and percentage after 30 days of treatment.[6] | ↑ Increases Foxp3+ Treg cells under Th17 polarizing conditions.[3] |
| CD8+ T-cells | ↑ Enhanced activation and cytotoxic function | ↑ Markedly increased CD8+ T-cell numbers.[4][5] | ↑ Enhances cytotoxic T-cell activation. |
Experimental Protocols
To validate the efficacy of this compound across different T-cell subsets, the following experimental protocols are recommended.
In Vitro T-Cell Differentiation and Cytokine Profiling
Objective: To determine the effect of this compound on the differentiation of naïve CD4+ T-cells into Th1, Th2, Th17, and Treg subsets and to quantify the cytokine production profile of each subset.
Methodology:
-
Isolation of Naïve CD4+ T-Cells: Isolate naïve CD4+ T-cells from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes using negative selection magnetic beads.
-
T-Cell Activation and Polarization:
-
Coat 96-well plates with anti-CD3 (e.g., OKT3, 1-5 µg/mL) and anti-CD28 (e.g., CD28.2, 1-5 µg/mL) antibodies to activate the T-cells.
-
Culture the naïve CD4+ T-cells in the antibody-coated plates in RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and β-mercaptoethanol.
-
Add polarizing cytokines and antibodies to induce differentiation into specific subsets:
-
Th1: IL-12 (10 ng/mL) and anti-IL-4 (10 µg/mL).
-
Th2: IL-4 (20 ng/mL) and anti-IFN-γ (10 µg/mL).
-
Th17: TGF-β (5 ng/mL), IL-6 (20 ng/mL), anti-IL-4 (10 µg/mL), and anti-IFN-γ (10 µg/mL).
-
iTreg: TGF-β (5 ng/mL) and IL-2 (100 U/mL).
-
-
Concurrently, treat the cells with a dose-range of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO).
-
-
Incubation: Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Analysis:
-
Flow Cytometry: Restimulate the cells with PMA/Ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours. Perform intracellular staining for lineage-defining transcription factors (T-bet for Th1, GATA3 for Th2, RORγt for Th17, and FoxP3 for Treg) and key cytokines (IFN-γ for Th1, IL-4 for Th2, IL-17A for Th17).
-
Cytokine Quantification (ELISA/CBA): Collect supernatants from the cell cultures before restimulation and quantify the concentration of secreted cytokines (e.g., IFN-γ, IL-4, IL-5, IL-13, IL-17A, IL-10) using ELISA or a cytometric bead array (CBA).
-
CD8+ T-Cell Activation and Cytotoxicity Assay
Objective: To assess the impact of this compound on the activation, proliferation, and cytotoxic function of CD8+ T-cells.
Methodology:
-
Isolation of CD8+ T-Cells: Isolate CD8+ T-cells from PBMCs or splenocytes using negative selection.
-
Activation and Treatment: Activate the CD8+ T-cells with anti-CD3/CD28 beads or plate-bound antibodies in the presence of IL-2 (20 U/mL). Treat the cells with a dose-range of this compound or vehicle control.
-
Proliferation Assay: Label the CD8+ T-cells with a proliferation dye (e.g., CFSE or CellTrace Violet) before activation. After 3-5 days of culture, analyze dye dilution by flow cytometry to measure proliferation.
-
Activation Marker Expression: After 24-48 hours of activation, stain the cells for surface activation markers such as CD69 and CD25 and analyze by flow cytometry.
-
Cytotoxicity Assay:
-
Co-culture the this compound-treated CD8+ T-cells with a target cell line (e.g., a tumor cell line expressing a relevant antigen) at various effector-to-target ratios.
-
Measure target cell lysis using a chromium-51 release assay or a non-radioactive method such as a calcein-AM release assay or by flow cytometry-based methods that identify apoptotic target cells (e.g., Annexin V/PI staining).
-
Alternatively, measure the degranulation of cytotoxic T-cells by staining for surface CD107a after co-culture with target cells.
-
Mandatory Visualizations
Signaling Pathway
Caption: this compound inhibits ITK, a key kinase in the TCR signaling pathway.
Experimental Workflow
Caption: Workflow for in vitro T-cell differentiation and efficacy testing.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Publication of Preclinical Data in Science Signaling Demonstrated the Potential of ITK Inhibition with Soquelitinib as a Novel Approach to Treatment of Inflammatory Diseases | Corvus Pharmaceuticals [investor.corvuspharma.com]
- 3. Science Signaling Article Shows Soquelitinib's Potential for ITK Inhibition in Treating Inflammatory Diseases [synapse.patsnap.com]
- 4. Ibrutinib treatment improves T cell number and function in CLL patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ibrutinib treatment improves T cell number and function in CLL patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of ibrutinib on T-cell immunity in patients with chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
GNE-4997: A Potent and Selective ITK Inhibitor for T-Cell Mediated Disease Research
For Immediate Release
SOUTH SAN FRANCISCO, Calif. – November 20, 2025 – Genentech, a member of the Roche Group, today released a comprehensive comparison guide on GNE-4997, a potent and highly selective inhibitor of Interleukin-2 inducible T-cell kinase (ITK). This guide is intended for researchers, scientists, and drug development professionals investigating T-cell signaling and its role in various diseases. This compound offers a valuable tool for dissecting the intricacies of the Tec family kinase signaling pathways.
The Tec family of non-receptor tyrosine kinases, comprising ITK, Bruton's tyrosine kinase (BTK), bone marrow X-linked kinase (BMX), Tec protein tyrosine kinase (TEC), and resting lymphocyte kinase (RLK/TXK), plays a pivotal role in the signaling cascades of various hematopoietic cells.[1] ITK, in particular, is a crucial mediator of T-cell receptor (TCR) signaling, making it a compelling target for therapeutic intervention in T-cell-driven autoimmune diseases and certain cancers.
This compound has demonstrated exceptional potency and selectivity for ITK. This guide provides a detailed comparison of its activity against other Tec family kinases, supported by robust experimental data.
Comparative Selectivity of this compound against Tec Family Kinases
This compound exhibits sub-nanomolar affinity for ITK, with a dissociation constant (Ki) of 0.09 nM.[1][2][3] Its inhibitory activity extends to the cellular level, where it effectively blocks the phosphorylation of phospholipase C-gamma 1 (PLC-γ1), a key downstream event in TCR signaling, with a half-maximal inhibitory concentration (IC50) of 4 nM in Jurkat cells.[1][2]
To assess its selectivity, this compound was profiled against other members of the Tec kinase family. The following table summarizes the inhibitory potency of this compound against a panel of Tec family kinases.
| Kinase | This compound IC50 (nM) |
| ITK | 0.3 |
| BTK | >10,000 |
| BMX | >10,000 |
| TEC | 3,200 |
| RLK (TXK) | 2,100 |
Data sourced from Burch, J. D., et al. (2015). J Med Chem, 58(9), 3806-16.
These data clearly demonstrate the remarkable selectivity of this compound for ITK over other Tec family kinases, highlighting its utility as a specific chemical probe to investigate ITK function.
Tec Family Kinase Signaling Pathway
The diagram below illustrates the central role of ITK in the T-cell receptor signaling cascade and the point of inhibition by this compound.
Experimental Protocols
Biochemical Kinase Inhibition Assay
The inhibitory activity of this compound against Tec family kinases was determined using a biochemical assay that measures the phosphorylation of a substrate peptide.
Experimental Workflow:
Detailed Methodology:
-
Reagent Preparation: All recombinant Tec family kinases were expressed and purified. A specific peptide substrate for each kinase was synthesized. ATP and this compound were dissolved in an appropriate buffer.
-
Assay Plate Preparation: this compound was serially diluted and added to the wells of a 384-well plate.
-
Kinase Reaction: The respective kinase and its peptide substrate were mixed in a kinase reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT; and 2mM MnCl2) and added to the assay plate containing the inhibitor.[4] The mixture was pre-incubated.
-
Reaction Initiation and Incubation: The kinase reaction was initiated by the addition of ATP. The plate was incubated at room temperature for a defined period (e.g., 60 minutes).[4]
-
Detection: The amount of phosphorylated substrate was quantified using a suitable detection method, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.[4]
-
Data Analysis: The percentage of kinase activity inhibition was calculated for each this compound concentration, and the IC50 values were determined by fitting the data to a four-parameter logistic equation.
Cellular Assay for PLC-γ1 Phosphorylation
The cellular potency of this compound was assessed by measuring the inhibition of TCR-induced PLC-γ1 phosphorylation in Jurkat T-cells.
Detailed Methodology:
-
Cell Culture and Treatment: Jurkat cells were cultured under standard conditions. Cells were pre-incubated with various concentrations of this compound.
-
TCR Stimulation: T-cell receptor signaling was stimulated using an anti-CD3 antibody.
-
Cell Lysis: Following stimulation, cells were lysed to extract cellular proteins.
-
Detection of Phospho-PLC-γ1: The level of phosphorylated PLC-γ1 (on Tyr783) was measured using a sensitive detection method such as a flow cytometry-based assay or a sandwich immunoassay (e.g., HTRF).[5]
-
Data Analysis: The percentage of inhibition of PLC-γ1 phosphorylation was calculated for each this compound concentration, and the IC50 value was determined.
This comprehensive guide provides researchers with the necessary data and methodologies to effectively utilize this compound in their studies of T-cell biology and related diseases. The high selectivity of this compound for ITK makes it an invaluable tool for elucidating the specific roles of this kinase in complex signaling networks.
References
Comparative Analysis of GNE-4997's Impact on T-Cell Cytokine Release
A guide for researchers and drug development professionals on the reproducibility and comparative efficacy of the ITK inhibitor GNE-4997 in modulating cytokine production.
This guide provides a comprehensive comparison of this compound, a potent and selective Interleukin-2-inducible T-cell kinase (ITK) inhibitor, with other relevant immunomodulatory compounds. The focus is on the reproducibility of its effects on cytokine release from T-cells, a critical aspect for its potential therapeutic applications in inflammatory and autoimmune diseases. This document summarizes key experimental data, outlines detailed protocols for relevant assays, and visualizes the underlying biological pathways and experimental procedures.
Introduction to this compound and ITK Inhibition
Interleukin-2-inducible T-cell kinase (ITK) is a crucial enzyme in the T-cell receptor (TCR) signaling pathway. Upon T-cell activation, ITK is activated and subsequently phosphorylates and activates Phospholipase C-gamma 1 (PLC-γ1). This initiates a signaling cascade leading to the activation of transcription factors, such as NFAT and AP-1, which in turn drive the expression and secretion of a wide array of cytokines. These cytokines, including Interleukin-2 (IL-2), Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Tumor Necrosis Factor-alpha (TNF-α), are key mediators of the immune response.
This compound is a second-generation tetrahydroindazole inhibitor of ITK, demonstrating high potency and selectivity.[1] By inhibiting ITK, this compound effectively dampens the T-cell activation cascade, leading to a reduction in the production of pro-inflammatory cytokines. This mechanism of action makes ITK inhibitors like this compound promising candidates for the treatment of diseases driven by aberrant T-cell activity.
ITK Signaling Pathway and Point of Intervention for this compound
The following diagram illustrates the simplified T-cell receptor signaling pathway leading to cytokine production and highlights the point of inhibition by this compound.
Comparative Analysis of Cytokine Release Inhibition
To objectively assess the efficacy of this compound, its effects on cytokine release are compared with other known ITK inhibitors, Soquelitinib (CPI-818), and the BTK/ITK inhibitor, Ibrutinib. The data presented below is compiled from separate studies and serves as a comparative reference.
Table 1: In Vitro Inhibition of T-Cell Activation and Cytokine Release
| Compound | Target(s) | Assay | Cell Type | IC50 / Effect | Reference |
| This compound | ITK | PLC-γ1 Phosphorylation | Jurkat | 4 nM | [1] |
| Soquelitinib (CPI-818) | ITK | IL-2 Secretion | Jurkat | 136 nM | [2] |
| Ibrutinib | BTK, ITK | IL-2, TNF-α, IFN-γ Production | Exhausted CD8+ T-cells | Increased cytokine production | [1] |
Note: A direct head-to-head study comparing the IC50 values for the inhibition of various cytokines by these specific compounds was not available in the public domain at the time of this review. The data presented is from individual studies and should be interpreted with caution.
Table 2: In Vivo Effects on Cytokine Production
| Compound | Model | Cytokine(s) Measured | Effect | Reference |
| This compound | Ovalbumin-challenged mice | IL-2, IL-13 | Reduction in cytokine production | [1] |
| Soquelitinib (CPI-818) | Murine tumor models | IFN-γ, TNF-α | Increased cytokine expression in CD8+ T-cells | [2] |
| Ibrutinib | CLL patients | Th1 (IFN-γ), Th2 (IL-4) cytokines | No significant alteration in Th1/Th2 profiles; potential increase in IL-17 | [3] |
Experimental Protocols
Reproducibility of experimental findings is paramount in scientific research. Below are detailed protocols for key assays used to evaluate the effects of compounds like this compound on T-cell cytokine release.
Jurkat Cell Activation and IL-2 Secretion Assay
This protocol is designed to assess the inhibitory effect of a compound on T-cell activation by measuring the secretion of IL-2 from stimulated Jurkat T-cells.
Materials:
-
Jurkat E6-1 cells
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
This compound and other test compounds
-
Anti-CD3 and anti-CD28 antibodies (or PMA and Ionomycin)
-
96-well tissue culture plates
-
Human IL-2 ELISA kit
Procedure:
-
Culture Jurkat E6-1 cells in complete RPMI-1640 medium.
-
On the day of the experiment, harvest cells, count, and resuspend in fresh medium to a concentration of 1x10^6 cells/mL.
-
Plate 100 µL of the cell suspension (1x10^5 cells) into each well of a 96-well plate.
-
Add the desired concentrations of this compound or other inhibitors to the wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulate the cells by adding anti-CD3/anti-CD28 antibodies or a combination of PMA (phorbol 12-myristate 13-acetate) and ionomycin to the appropriate final concentrations.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate and carefully collect the supernatant.
-
Quantify the amount of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
Determine the IC50 value for each compound by plotting the IL-2 concentration against the log of the inhibitor concentration.
Intracellular Cytokine Staining of Primary T-Cells
This protocol allows for the multiparametric analysis of cytokine production within specific T-cell subsets (e.g., CD4+, CD8+) at a single-cell level using flow cytometry.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
Cell culture medium
-
T-cell stimulation reagents (e.g., PMA/Ionomycin, anti-CD3/CD28 beads)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
This compound and other test compounds
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8)
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, IL-4, TNF-α)
-
Flow cytometer
Procedure:
-
Isolate PBMCs or T-cells from whole blood.
-
Resuspend cells in complete culture medium and add this compound or other inhibitors at the desired concentrations. Pre-incubate for 1 hour.
-
Stimulate the cells for 4-6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A) to allow for intracellular cytokine accumulation.
-
Harvest the cells and wash with FACS buffer (PBS + 2% FBS).
-
Stain for surface markers by incubating the cells with a cocktail of fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8) for 30 minutes on ice.
-
Wash the cells to remove unbound antibodies.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's protocol.
-
Stain for intracellular cytokines by incubating the permeabilized cells with a cocktail of fluorochrome-conjugated anti-cytokine antibodies (e.g., anti-IFN-γ, anti-IL-4, anti-TNF-α) for 30 minutes at room temperature.
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data to determine the percentage of specific T-cell subsets producing each cytokine in the presence and absence of the inhibitors.
Conclusion and Future Directions
This compound is a potent inhibitor of ITK that effectively reduces the production of key T-cell cytokines. The available data suggests that ITK inhibitors as a class can modulate the T-cell response, often leading to a reduction in Th2-mediated cytokine release. While direct comparative studies with this compound are limited, the information gathered on other ITK inhibitors like Soquelitinib provides a valuable benchmark for its expected performance. The BTK/ITK inhibitor Ibrutinib also impacts T-cell cytokine production, although its effects appear more complex and may be context-dependent.
To fully establish the reproducibility and comparative efficacy of this compound, further head-to-head studies are warranted. Specifically, experiments directly comparing this compound with other selective ITK inhibitors and compounds with different mechanisms of action, using a standardized panel of human T-cell subsets and a comprehensive cytokine analysis, would be highly valuable. Such studies will be crucial in defining the precise therapeutic niche for this compound and other emerging ITK inhibitors in the treatment of immune-mediated diseases.
References
GNE-4997: A Potent and Selective Chemical Probe for Interrogating ITK Function
A Comparative Guide to ITK Inhibitors for Researchers, Scientists, and Drug Development Professionals
Interleukin-2-inducible T-cell kinase (ITK) is a crucial non-receptor tyrosine kinase that plays a significant role in T-cell receptor (TCR) signaling. Its involvement in the activation, differentiation, and proliferation of T-cells has made it an attractive therapeutic target for a range of immunological and inflammatory diseases. GNE-4997 has emerged as a potent and highly selective chemical probe for elucidating the biological functions of ITK. This guide provides a comprehensive comparison of this compound with other notable ITK inhibitors, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate tool for their studies.
Biochemical and Cellular Potency of ITK Inhibitors
This compound demonstrates exceptional potency against ITK with a Ki of 0.09 nM.[1][2][3] In cellular assays, it effectively inhibits the phosphorylation of phospholipase C-γ1 (PLC-γ1), a key downstream substrate of ITK, in Jurkat cells with an IC50 of 4 nM.[2][3] The following table provides a comparative overview of the biochemical and cellular activities of this compound and other well-characterized ITK inhibitors.
| Compound | Target(s) | Ki (nM) | Cellular IC50 (PLC-γ1 phos.) | Mechanism of Action | Aqueous Solubility |
| This compound | ITK | 0.09 | 4 nM (Jurkat) [2][3] | Reversible | 3.9 µM |
| PRN-694 | ITK, RLK | ITK: 0.3, RLK: 1.4 | Not explicitly for PLC-γ1 in Jurkat | Covalent (irreversible) | Not Reported |
| Ibrutinib | BTK, ITK, other TEC family kinases | Not specifically reported for ITK | Dose-dependent inhibition in primary CD4+ and Jurkat T-cells | Covalent (irreversible) | Poorly soluble in water |
| Soquelitinib (CPI-818) | ITK | K_d_ = 6.5 | IC50 of 136 nM for IL-2 secretion in Jurkat | Covalent (irreversible) | Not Reported |
Kinase Selectivity Profile
A critical attribute of a chemical probe is its selectivity for the intended target over other related proteins. This compound exhibits a remarkable selectivity profile, particularly within the TEC family of kinases. The following table summarizes the selectivity of this compound and its comparators against other TEC family kinases.
| Compound | ITK (IC50/Ki) | BTK (IC50) | RLK (IC50) | TEC (IC50) | BMX (IC50) |
| This compound | 0.09 nM (Ki) [1][2][3] | >10,000 nM | 1,200 nM | >10,000 nM | Not Reported |
| PRN-694 | 0.3 nM | 17 nM[4] | 1.4 nM[4] | 3.3 nM[4] | 17 nM[4] |
| Ibrutinib | Broad activity | Potent inhibitor | Active | Active | Active |
| Soquelitinib (CPI-818) | Potent inhibitor | >100-fold selective for ITK over RLK | Less potent | Not Reported | Not Reported |
ITK Signaling Pathway and Experimental Workflow
To understand the context in which this compound and other inhibitors function, it is essential to visualize the ITK signaling cascade and the experimental workflows used to characterize these compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of ITK inhibitors.
ITK Biochemical Kinase Assay (Adapted from general kinase assay protocols)
-
Materials:
-
Recombinant human ITK enzyme
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP (with [γ-³³P]ATP for radiometric detection or cold ATP for ADP-Glo assay)
-
ITK inhibitor (e.g., this compound) dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper and scintillation counter (for radiometric assay) or ADP-Glo™ Kinase Assay kit (for luminescence assay)
-
-
Procedure:
-
Prepare a serial dilution of the ITK inhibitor in DMSO.
-
In a 96-well plate, add the kinase buffer, recombinant ITK enzyme, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding the peptide substrate and ATP solution.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
For Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³³P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For ADP-Glo™ Assay: Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol, which involves a luminescence-based detection method.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Phospho-PLC-γ1 (Tyr783) Assay in Jurkat Cells (Adapted from Burch et al., 2015)
-
Materials:
-
Jurkat E6.1 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
ITK inhibitor (e.g., this compound) dissolved in DMSO
-
Anti-CD3 (clone UCHT1) and anti-CD28 antibodies for TCR stimulation
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: rabbit anti-phospho-PLC-γ1 (Tyr783) and mouse anti-β-actin
-
Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescence detection reagents
-
-
Procedure:
-
Culture Jurkat E6.1 cells to a density of approximately 1 x 10⁶ cells/mL.
-
Pre-incubate the cells with various concentrations of the ITK inhibitor or DMSO (vehicle control) for 1 hour at 37°C.
-
Stimulate the T-cell receptor by adding anti-CD3 and anti-CD28 antibodies for a short duration (e.g., 5-10 minutes) at 37°C.
-
Immediately place the cells on ice and pellet them by centrifugation.
-
Lyse the cell pellets with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against phospho-PLC-γ1 (Tyr783).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and imaging system.
-
Strip and re-probe the membrane with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.
-
Quantify the band intensities and calculate the percent inhibition of PLC-γ1 phosphorylation at each inhibitor concentration to determine the IC50 value.
-
Conclusion
This compound stands out as a superior chemical probe for studying ITK function due to its exceptional potency and selectivity. Its reversible mechanism of action and well-characterized cellular activity make it an invaluable tool for dissecting the intricate roles of ITK in T-cell biology. In contrast, while other inhibitors like PRN-694, Ibrutinib, and Soquelitinib are potent ITK inhibitors, their utility as specific chemical probes for ITK may be influenced by their activity against other kinases (PRN-694, Ibrutinib) or their irreversible covalent mechanism of action, which can be less suitable for certain experimental designs. This guide provides the necessary data and protocols to enable researchers to make informed decisions when selecting an ITK inhibitor for their specific research needs.
References
Benchmarking GNE-4997: A Comparative Guide to Potent and Selective ITK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of immunomodulatory therapeutics, the development of highly selective and potent kinase inhibitors is paramount for achieving desired therapeutic outcomes while minimizing off-target effects. This guide provides a comprehensive comparison of GNE-4997, a novel Interleukin-2-inducible T-cell kinase (ITK) inhibitor, with other key immunomodulatory compounds targeting the same pathway. The data presented herein is collated from publicly available research to facilitate an objective evaluation of their performance based on biochemical and cellular assays.
Introduction to ITK Inhibition
Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase that plays a critical role in T-cell receptor (TCR) signaling.[1] Upon TCR activation, ITK is recruited to the cell membrane where it phosphorylates and activates phospholipase C-gamma 1 (PLC-γ1).[1] This initiates a cascade of downstream signaling events, leading to T-cell activation, proliferation, and cytokine release.[2] Dysregulation of ITK signaling is implicated in various autoimmune and inflammatory diseases, making it a key therapeutic target.[2]
This compound is a potent and selective inhibitor of ITK.[3][4] Its mechanism of action involves the direct inhibition of ITK's kinase activity, thereby blocking the phosphorylation of PLC-γ1 and subsequent T-cell activation.[3] This guide will compare this compound with other notable ITK inhibitors: BMS-509744 and PRN694.
Comparative Performance Data
The following tables summarize the key quantitative data for this compound and its comparators. It is important to note that the data has been compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.
Table 1: Biochemical Potency of ITK Inhibitors
| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| This compound | ITK | Biochemical | 0.09 | - | [3][4] |
| BMS-509744 | ITK | Biochemical | - | 19 | [5] |
| PRN694 | ITK | Biochemical | - | 0.3 | [6] |
| PRN694 | RLK | Biochemical | - | 1.3 | [6] |
Table 2: Cellular Activity of ITK Inhibitors
| Compound | Cell Line | Assay | IC50 (nM) | Reference |
| This compound | Jurkat | PLC-γ phosphorylation | 4 | [3] |
| BMS-509744 | - | IL-2 Production | - | [5] |
| PRN694 | Jurkat | PLC-γ1 phosphorylation | - | [2] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | ITK inhibitor | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of ITK and RLK Kinases with PRN694: A Promising Therapeutic Approach for T-Cell Mediated Diseases [synapse.patsnap.com]
Safety Operating Guide
Navigating the Disposal of GNE-4997: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of the research-grade kinase inhibitor, GNE-4997, is critical for maintaining a secure laboratory environment. In the absence of specific disposal instructions for this compound, adherence to general best practices for chemical waste management is imperative. This guide provides a procedural framework for researchers, scientists, and drug development professionals to safely manage and dispose of this compound.
It is crucial to consult your institution's Environmental Health and Safety (EHS) department for guidance tailored to your location and facilities.[1] Laboratory personnel should be trained on the proper handling, storage, labeling, and disposal of hazardous wastes generated in their laboratory.[2]
Immediate Safety and Disposal Protocol
| Step | Procedure | Key Considerations |
| 1. Waste Identification and Classification | Treat this compound as a hazardous chemical waste. Waste may be in pure solid form, in solution, or as contaminated labware (e.g., pipette tips, gloves, empty containers). | In the absence of specific data, assume the compound may be toxic, an environmental hazard, or have other associated risks. |
| 2. Segregation | Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.[1] | Incompatible chemicals can react dangerously, creating a safety hazard. Proper segregation ensures appropriate and safe disposal routes.[1] |
| 3. Containerization | Use a designated, properly labeled, and chemically compatible hazardous waste container. The container must be in good condition with a secure lid. | Label the container clearly with "Hazardous Waste," the chemical name "this compound," and any known hazard symbols as a precautionary measure. |
| 4. Storage | Store the waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic. | Proper storage minimizes the risk of spills, exposure, and unauthorized access. |
| 5. Disposal Request | Once the container is full or the accumulation time limit is approaching, submit a waste pickup request to your institution's EHS department.[1] | Provide accurate information about the waste composition and quantity to ensure safe and compliant disposal by trained professionals.[1] |
Experimental Protocols for Waste Handling
Decontamination of Labware:
-
Gross Decontamination: Remove bulk this compound contamination by scraping or wiping.
-
Solvent Rinse: Rinse the labware with a suitable solvent (e.g., ethanol or isopropanol, if compatible) to dissolve any remaining residue. Collect this rinsate as hazardous waste.
-
Detergent Wash: Wash the labware with a laboratory-grade detergent and water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Disposal of Rinsate: All rinsates from the decontamination process must be collected and disposed of as hazardous chemical waste.
Spill Management:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Consult SDS (if available): If you locate an SDS, refer to the spill cleanup procedures.
-
Use Spill Kit: Wearing appropriate personal protective equipment (PPE), use a chemical spill kit to absorb the material.
-
Collect Waste: Collect the absorbed material and any contaminated items in a designated hazardous waste container.
-
Decontaminate: Decontaminate the spill area and any equipment used for cleanup.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always prioritize your institution's specific protocols and consult with your EHS department for definitive procedures.
References
Essential Safety and Logistical Information for Handling GNE-4997
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate safety, operational, and disposal protocols for the potent and selective Interleukin-2-inducible T-cell kinase (ITK) inhibitor, GNE-4997. Given the absence of a publicly available Safety Data Sheet (SDS), this guidance is based on information from chemical suppliers and general safety protocols for handling potent kinase inhibitors.
Compound Overview and Quantitative Data
This compound is a highly potent inhibitor of ITK, a key enzyme in T-cell signaling. Its inhibitory activity is summarized in the table below.
| Parameter | Value | Reference |
| Ki (ITK) | 0.09 nM | [1] |
| IC50 (PLC-γ phosphorylation in Jurkat cells) | 4 nM | [1] |
Personal Protective Equipment (PPE)
As a potent, biologically active small molecule, this compound requires careful handling to prevent exposure. The following PPE is mandatory when working with this compound in solid form or in solution:
| PPE Category | Item | Specifications |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times. |
| Hand Protection | Double-gloving with nitrile gloves | Change gloves immediately if contaminated. |
| Body Protection | Laboratory coat | Fully buttoned. |
| Respiratory Protection | N95 or higher rated respirator | Recommended when handling the powder outside of a certified chemical fume hood. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound, particularly weighing the solid and preparing stock solutions, must be conducted in a certified chemical fume hood to minimize inhalation risk.
1. Preparation of Stock Solutions:
-
This compound is soluble in DMSO.[2]
-
To prepare a stock solution, carefully weigh the desired amount of this compound powder in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.
-
Cap the vial tightly and vortex until the solid is completely dissolved.
2. Storage:
-
Solid Form: Store lyophilized this compound at -20°C, kept desiccated. The chemical is stable for up to 36 months under these conditions.[3]
-
In Solution (DMSO): Store stock solutions at -20°C. Use within one month to prevent loss of potency.[3]
-
Aliquoting: It is recommended to aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.[3]
3. Shipping:
-
This compound is typically shipped at ambient temperature as a non-hazardous chemical.[2]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated items such as pipette tips, tubes, and gloves should be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound in DMSO should be collected in a clearly labeled, sealed hazardous waste container for organic solvents. Do not pour down the drain.
-
Decontamination: All surfaces and equipment that have come into contact with this compound should be decontaminated with an appropriate solvent (e.g., 70% ethanol) followed by a soap and water wash.
Experimental Protocol: Inhibition of PLC-γ Phosphorylation in Jurkat Cells
While a detailed, step-by-step protocol from a primary publication is not available in the immediate search results, the following is a representative methodology based on standard cell-based kinase inhibitor assays.
Objective: To determine the IC50 of this compound for the inhibition of T-cell receptor (TCR)-stimulated phosphorylation of Phospholipase C-gamma (PLC-γ) in Jurkat cells.
Materials:
-
Jurkat cells
-
This compound
-
DMSO (cell culture grade)
-
RPMI-1640 medium supplemented with 10% FBS
-
Anti-CD3 antibody (for TCR stimulation)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-PLC-γ and anti-total-PLC-γ
-
Secondary antibody (e.g., HRP-conjugated)
-
Western blot reagents and equipment
Procedure:
-
Cell Culture: Culture Jurkat cells in RPMI-1640 supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the cell culture should be kept constant and low (e.g., <0.1%).
-
Cell Treatment:
-
Seed Jurkat cells in a multi-well plate.
-
Pre-incubate the cells with varying concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
-
TCR Stimulation: Stimulate the cells with anti-CD3 antibody for a short period (e.g., 5-15 minutes) to induce PLC-γ phosphorylation.
-
Cell Lysis: Immediately after stimulation, wash the cells with cold PBS and lyse them with lysis buffer.
-
Western Blotting:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-PLC-γ and total-PLC-γ.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-PLC-γ and total-PLC-γ.
-
Normalize the phospho-PLC-γ signal to the total-PLC-γ signal for each sample.
-
Plot the normalized phospho-PLC-γ levels against the concentration of this compound.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Simplified ITK signaling pathway and the inhibitory action of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
